molecular formula C13H22N2O B1346345 {4-[2-(Diethylamino)ethoxy]phenyl}methanamine CAS No. 1849-80-5

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine

カタログ番号: B1346345
CAS番号: 1849-80-5
分子量: 222.33 g/mol
InChIキー: LFPUFCAIFUNCLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a useful research compound. Its molecular formula is C13H22N2O and its molecular weight is 222.33 g/mol. The purity is usually 95%.
The exact mass of the compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {4-[2-(Diethylamino)ethoxy]phenyl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[2-(Diethylamino)ethoxy]phenyl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUFCAIFUNCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939906
Record name 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-80-5
Record name NSC37854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Polypharmacological Mechanisms of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine Derivatives: A Technical Guide to Target Modulation and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (commonly referred to as 4-[2-(diethylamino)ethoxy]benzylamine) is a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting strictly as a standalone therapeutic, this scaffold serves as a versatile building block whose derivatives exhibit potent polypharmacology. By functionalizing the primary benzylamine moiety, researchers have engineered diverse classes of therapeutics, most notably Histamine H3 Receptor (H3R) antagonists [1] and Carbonic Anhydrase (CA) metalloenzyme inhibitors [2]. This whitepaper dissects the structural rationale, mechanisms of action, and self-validating experimental workflows required to evaluate these derivatives.

Structural Pharmacology: The Anatomy of the Pharmacophore

The pharmacological versatility of the {4-[2-(diethylamino)ethoxy]phenyl}methanamine core stems from its distinct tripartite topology:

  • The Diethylamine Terminus: With a pKa of approximately 9.5–10.0, this tertiary amine is >99% protonated at physiological pH (7.4). It acts as a critical basic center, forming robust salt bridges with acidic residues (e.g., Aspartate) deep within target receptor binding pockets.

  • The Ethoxy-Phenyl Linker: The oxygen atom serves as a hydrogen-bond acceptor, while the flexible ethyl chain and planar phenyl ring provide lipophilic bulk. This domain dictates the molecule's spatial orientation and isozyme selectivity.

  • The Primary Methanamine (Benzylamine) Handle: This reactive primary amine is the site of synthetic divergence. It can be converted into extended diamines (yielding GPCR modulators) or sulfonamides (yielding metalloenzyme inhibitors).

Mechanism I: GPCR Modulation (Histamine H3 Receptor Antagonism)

Mechanism of Action

The Histamine H3 Receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that negatively regulates the release of histamine, acetylcholine, and other neurotransmitters in the central nervous system. Diamine-based derivatives of our core scaffold act as potent, non-imidazole H3 antagonists and inverse agonists[1].

The protonated diethylamine group mimics the endogenous imidazole ring of histamine, anchoring into the highly conserved Asp114 residue in transmembrane domain 3 (TM3). However, the bulky ethoxy-phenyl linker and extended amine tail create steric hindrance, preventing the inward movement of TM6. This locks the receptor in an inactive conformation, preventing coupling with the Gαi/o protein complex. Consequently, adenylyl cyclase remains active, intracellular cAMP levels are maintained, and the autoinhibitory brake on neurotransmitter exocytosis is lifted.

H3_Signaling Ligand {4-[2-(Diethylamino)ethoxy]phenyl} methanamine Derivative H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Inverse Agonism (Locks TM3/TM6) Gi Gαi/o Protein (Inactive State) H3R->Gi Prevents Coupling AC Adenylyl Cyclase (Active) Gi->AC Lifts Inhibition cAMP cAMP Accumulation AC->cAMP Catalyzes ATP Release Neurotransmitter Release (Histamine, ACh) cAMP->Release Triggers Exocytosis

Figure 1: H3R antagonism by diamine derivatives blocking Gαi/o coupling and restoring cAMP levels.

Quantitative Affinity Data
Compound / Derivative TypeScaffold ModificationhH3R Affinity (K i​ , nM)Selectivity (H3 vs H1/H2)
4-(2-Diethylaminoethoxy)benzylamine Unmodified Core~150>100-fold
Piperidinyl-propoxy derivative Extended diamine[1]12 – 25>500-fold
Thioperamide Imidazole reference (Control)4.5>1000-fold
Self-Validating Protocol: Radioligand Competitive Binding Assay

To accurately determine the K i​ of these derivatives, a highly controlled radioligand displacement assay is required.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 cells stably expressing recombinant human H3R. Causality: Overexpression guarantees a high receptor density (B max​ ), ensuring a robust signal window distinct from background noise.

  • Buffer Formulation: 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl 2​ . Causality: Mg 2+ ions are strictly required to stabilize the high-affinity G-protein coupled state of the receptor.

  • Tracer Selection: Add 1 nM of[³H]-N- α -methylhistamine. Causality: This is a selective H3 agonist that binds exclusively to the active conformation, allowing precise measurement of inverse agonist displacement.

  • Incubation & Termination: Incubate compounds with membranes for 60 min at 25°C to achieve thermodynamic equilibrium. Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing artifactual non-specific binding of the positively charged diethylamine ligands.

  • System Validation (Trustworthiness):

    • Non-Specific Binding (NSB) Control: Include wells containing 10 µM unlabeled Thioperamide. If NSB > 20% of Total Binding, the wash stringency is insufficient and the plate must be rejected.

    • Z'-Factor Calculation: Calculate the Z'-factor using the Total Binding and NSB wells. A Z' > 0.5 validates the assay's structural integrity.

Mechanism II: Metalloenzyme Inhibition (Carbonic Anhydrase)

Mechanism of Action

When the primary amine of the scaffold is converted into a sulfonamide (e.g., forming N-[4-(diethylaminoethoxybenzyl)]benzene-1,4-disulfonamide), the molecule pivots from a GPCR modulator to a nanomolar inhibitor of human Carbonic Anhydrase (hCA) isozymes[2].

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of CO 2​ to bicarbonate and protons. The sulfonamide derivative acts as a transition-state analog. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn 2+ ion in the active site, displacing the zinc-bound water molecule/hydroxide ion necessary for nucleophilic attack on CO 2​ . Simultaneously, the diethylaminoethoxy tail extends outward into the hydrophobic half of the active site cleft, interacting with specific amino acid residues that confer isozyme selectivity (e.g., strong preference for hCA II over hCA XII)[2].

CA_Inhibition Derivative Sulfonamide Derivative (Inhibitor) ActiveSite hCA Active Site Cleft Derivative->ActiveSite Tail binds hydrophobic pocket Zinc Catalytic Zn2+ Ion ActiveSite->Zinc Guides sulfonamide anion Displacement Displacement of Nucleophilic OH- Zinc->Displacement Direct coordination Inhibition Blockade of CO2 Hydration Cycle Displacement->Inhibition Enzyme inactivation

Figure 2: Metalloenzyme inhibition via sulfonamide coordination to the catalytic zinc ion in hCA.

Quantitative Isozyme Inhibition Data
CompoundhCA I (IC 50​ , nM)hCA II (IC 50​ , nM)hCA IV (IC 50​ , nM)hCA XII (IC 50​ , nM)
N-[4-(Diethylaminoethoxybenzyl)]benzene-1,4-disulfonamide [2]12558140740
Acetazolamide (Clinical Standard)250127422
Self-Validating Protocol: Stopped-Flow CO 2​ Hydration Kinetics

Because hCA possesses one of the highest known catalytic turnover numbers (k cat​ ≈ 10 6 s −1 ), standard steady-state spectrophotometry is inadequate. A stopped-flow kinetic assay is mandatory.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize recombinant hCA II and hCA XII purified via affinity chromatography. Causality: Absolute isozyme purity is critical because the derivatives rely on subtle active-site topological differences for selectivity.

  • Indicator & Buffer System: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na 2​ SO 4​ and 0.2 mM Phenol Red. Causality: Phenol red (pK a​ ~7.3) is highly sensitive to the rapid pH drop caused by CO 2​ hydration. Na 2​ SO 4​ is used to maintain ionic strength because sulfate does not coordinate to the zinc ion, whereas chloride ions act as weak competitive inhibitors.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of saturated CO 2​ solution (~17 mM) using a stopped-flow syringe drive.

  • Detection: Monitor the initial velocity of the reaction by measuring absorbance at 557 nm (the absorption maximum of the basic form of phenol red) for 10–50 milliseconds.

  • System Validation (Trustworthiness):

    • Uncatalyzed Baseline Control: Run the reaction with buffer and CO 2​ only. Validation rule: The enzyme-catalyzed rate must be at least 10x the uncatalyzed spontaneous hydration rate.

    • Isosbestic Point Check: Periodically monitor the reaction at the isosbestic point of phenol red. Validation rule: Absorbance must remain constant; any fluctuation indicates artifactual light scattering or precipitation rather than a true pH shift.

Expanding the Horizon: Kinase Inhibition

Beyond GPCRs and metalloenzymes, the {4-[2-(diethylamino)ethoxy]phenyl}methanamine scaffold has also been successfully integrated into ATP-competitive kinase inhibitors. Substituted benzylamine derivatives utilizing this core have demonstrated efficacy in blocking receptor tyrosine kinases (e.g., VEGFR, PDGFR), making them viable candidates for prophylaxis and treatment of angiogenesis-mediated diseases and solid tumors[3]. The lipophilic ethoxy-phenyl tail effectively occupies the deep hydrophobic pocket adjacent to the kinase hinge region, preventing ATP binding and subsequent downstream phosphorylation cascades.

References

  • [1] Apodaca R, et al. A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines. Journal of Medicinal Chemistry (ACS Publications), 2003. URL:[Link]

  • [2] Slawomir B, Supuran CT, et al. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2012. URL:[Link]

  • [3] Substituted benzylamine derivatives and methods of use. WIPO (PCT) Patent Application WO2004007457A2, 2004. URL:

Sources

In-Depth Technical Guide: Pharmacokinetic Profiling of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored by: Gemini

Date: April 7, 2026

Abstract

This guide provides a comprehensive, in-depth technical overview of the essential principles and practical methodologies for conducting robust pharmacokinetic (PK) profiling of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in preclinical animal models. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental design choices, ensuring that the generated data is not only accurate but also mechanistically informative. We will delve into the critical aspects of study design, from the selection of appropriate animal models to the intricacies of bioanalytical method validation and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this novel chemical entity, thereby enabling informed decisions in the drug development cascade.

Introduction: The "Why" Behind the "How"

The compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine, a molecule featuring a primary amine and a tertiary amine linked by an ether bridge to a phenyl group, presents a unique set of physicochemical properties that are likely to influence its in vivo behavior.[1] Its basic nature, conferred by the two amine groups, suggests that its absorption and distribution will be pH-dependent, potentially leading to differential tissue accumulation. The ether linkage and the N-diethyl groups are probable sites for metabolic attack. Therefore, a comprehensive pharmacokinetic profile is not merely a regulatory checkbox but a critical scientific endeavor to understand the compound's disposition in a living system. This understanding is paramount for predicting its therapeutic index, designing appropriate dosing regimens for efficacy and toxicology studies, and anticipating potential drug-drug interactions.

Strategic Selection of Animal Models

The choice of animal models is a foundational decision that profoundly impacts the translatability of preclinical PK data to humans. A multi-species approach is generally recommended to assess inter-species differences in drug metabolism and disposition.[2]

Table 1: Recommended Animal Models for Pharmacokinetic Profiling

SpeciesRationale for SelectionKey Considerations
Mouse (e.g., C57BL/6) High-throughput screening, availability of transgenic models, small blood volume requirement.[3]Rapid metabolism may not be representative of humans.
Rat (e.g., Sprague-Dawley, Wistar) Well-characterized model, larger blood volume allows for serial sampling, historical data availability.[4][5]Potential for species-specific metabolic pathways.
Dog (e.g., Beagle) Good correlation with human PK for many compounds, larger size facilitates more complex studies.Ethical considerations and higher cost.
Non-Human Primate (e.g., Cynomolgus Macaque) Closest phylogenetic relationship to humans, often predictive of human PK.Significant ethical, cost, and logistical constraints. Reserved for late-stage preclinical development.

For initial PK screening of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine, the Sprague-Dawley rat is a robust starting point due to its well-documented physiology and metabolic pathways, making it one of the most widely used models in biomedical research.[4][5] The use of both male and female animals is crucial to identify any potential sex-dependent differences in pharmacokinetics.

Designing a Robust In Vivo Pharmacokinetic Study

A well-designed in vivo study is the cornerstone of PK profiling. The following workflow outlines the critical steps and the rationale behind them.[2]

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Bioanalytical & Data Analysis Phase A Animal Acclimatization & Health Check B Dose Formulation & Validation A->B C Catheterization (if applicable) B->C D Dose Administration (IV & PO) C->D E Serial Blood Sampling D->E F Sample Processing (Plasma/Serum Generation) E->F H Sample Analysis F->H G Bioanalytical Method Validation (LC-MS/MS) G->H I Pharmacokinetic Parameter Calculation H->I

Caption: High-level workflow for an in vivo pharmacokinetic study.

Dose Formulation and Administration

The formulation of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine for dosing is a critical step that can significantly impact its bioavailability.

  • Intravenous (IV) Administration: An IV dose is essential to determine the compound's absolute bioavailability and key distribution and clearance parameters. The compound should be dissolved in a biocompatible vehicle, such as a saline solution with a co-solvent like DMSO or PEG400 if solubility is a concern. The final formulation must be sterile and non-hemolytic.

  • Oral (PO) Administration: For oral dosing, the compound is typically formulated as a solution or suspension in a vehicle like 0.5% methylcellulose in water. This route provides insights into the compound's absorption characteristics.

Blood Sampling and Processing

Serial blood sampling is performed to characterize the time course of the drug's concentration in systemic circulation.

Protocol 1: Serial Blood Sampling in Rats

  • Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. For serial sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress and ensure high-quality samples.

  • Timepoints: Collect blood samples at predetermined time points, such as pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection: Collect approximately 100-200 µL of whole blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the resulting plasma to clean, labeled tubes and store at -80°C until bioanalysis.

The Engine of PK: Bioanalytical Method Validation

The quantification of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in plasma is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A robust and validated bioanalytical method is non-negotiable for generating reliable PK data.[6][7]

Table 2: Key Parameters for Bioanalytical Method Validation (ICH M10 Guideline)

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.[8][9]
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the measured value to the true value and the degree of scatter, respectively.Within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[8]
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.[8][10]

In Vitro Assays: Mechanistic Insights into ADME

In vitro assays provide crucial mechanistic context to the in vivo data.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target and metabolizing enzymes.[11][12]

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device.[13][14]

  • Sample Preparation: Add plasma spiked with the test compound to one chamber and a phosphate-buffered saline (PBS) solution to the other, separated by a semi-permeable membrane.[15]

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[15]

  • Analysis: Measure the concentration of the compound in both the plasma and PBS chambers using LC-MS/MS.[14]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Metabolic Stability

Assessing the metabolic stability of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in liver microsomes provides an early indication of its potential for hepatic clearance.[16][17]

G A Compound + Liver Microsomes + NADPH B Incubation at 37°C A->B C Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E LC-MS/MS Analysis D->E F Calculate In Vitro Half-Life (t½) E->F

Caption: Workflow for a metabolic stability assay using liver microsomes.

Data Analysis and Interpretation: From Numbers to Knowledge

The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[18][19][20]

Table 3: Key Pharmacokinetic Parameters from Non-Compartmental Analysis

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicator of the rate and extent of absorption.[18][21]
Tmax Time to reach Cmax.Indicator of the rate of absorption.[18]
AUC (Area Under the Curve) The total drug exposure over time.Reflects the extent of systemic exposure.[18][21]
t½ (Half-life) The time required for the plasma concentration to decrease by half.Determines the dosing interval.[18]
CL (Clearance) The volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination.[22]
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.[22]
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[22]

Conclusion: Synthesizing a Coherent Pharmacokinetic Profile

The pharmacokinetic profiling of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a multi-faceted process that requires careful planning, meticulous execution, and insightful interpretation. By integrating robust in vivo studies in well-chosen animal models with mechanistic in vitro assays, researchers can build a comprehensive understanding of the compound's ADME properties. This knowledge is not merely a collection of parameters but a foundational pillar upon which the entire subsequent development of the compound rests, guiding dose selection for pivotal efficacy and safety studies and ultimately informing its potential clinical utility.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Brocks, D. R., & Hsyu, P. H. (1998). Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. Drug Metabolism and Disposition, 26(8), 771-777. [Link]

  • Li, Y., Wang, Y., Li, J., Zhang, Y., & Sun, J. (2019). Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats. Pharmaceutical Biology, 57(1), 539-545. [Link]

  • Ghosheh, O., Dwoskin, L. P., & Crooks, P. A. (1999). A physiologically based pharmacokinetic model for nicotine disposition in the Sprague-Dawley rat. Drug Metabolism and Disposition, 27(6), 678-685. [Link]

  • AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal, 16(6), 1372-1384. [Link]

  • Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. Analytical Chemistry, 84(1), 263-269. [Link]

  • Certara. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • Cyprotex. (n.d.). Plasma Stability. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Padilla, S., Marshall, R. S., Hunter, D. L., & Poet, T. S. (2007). Physiologically Based Pharmacokinetic/Pharmacodynamic Model for Carbofuran in Sprague-Dawley Rats Using the Exposure-Related Dose Estimating Model. Toxicological Sciences, 101(1), 1-16. [Link]

  • Creative Biolabs. (2024). Small Animal In Vivo PK Service. [Link]

  • Taconic Biosciences. (n.d.). Sprague Dawley® Rat. [Link]

  • ACS Publications. (2024). Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities in Solution. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Inotiv. (n.d.). Sprague Dawley® outbred rats. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. [Link]

  • JoVE. (2025). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Clinical Pharmacology & Therapeutics. (2023). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. [Link]

  • KCAS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • Medicilon. (2026). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding - ADME Research Services Brief. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

Sources

Structural Activity Relationship (SAR) and Pharmacological Profiling of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine —also recognized systematically as 4-(2-diethylaminoethoxy)benzylamine—is a highly versatile pharmacophore building block. It serves as the critical "right-hand" amine precursor in the synthesis of functionally diverse N-benzylbenzamides. By acting as the structural foundation for D₂ receptor antagonists, this molecule is indispensable in the development of antiemetic and gastrointestinal prokinetic agents. This whitepaper deconstructs the structural activity relationship (SAR) of this molecule, explores its target engagement mechanics, and provides validated experimental protocols for its synthesis and evaluation.

Molecular Architecture & Pharmacophore Deconstruction

The pharmacological utility of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is dictated by its tripartite molecular architecture. Each zone of the molecule can be independently tuned to optimize target affinity, lipophilicity, and pharmacokinetic distribution.

SAR_Logic Core {4-[2-(Diethylamino)ethoxy]phenyl}methanamine Zone1 Diethylamino Tail (Lipophilicity & pKa) Core->Zone1 Zone2 Ethoxy Linker (Spatial Geometry) Core->Zone2 Zone3 Benzylamine Core (Amide Coupling Axis) Core->Zone3 Effect1 Modulates BBB Penetration & D2 Aspartate Binding Zone1->Effect1 Effect2 Determines Distance to Receptor Hydrophobic Pocket Zone2->Effect2 Effect3 H-Bond Donor/Acceptor via Acylation Zone3->Effect3

Caption: Pharmacophore deconstruction and SAR zones of the target molecule.

The Diethylamino Tail (Zone 1)

The terminal tertiary amine is the primary determinant of receptor anchoring. At physiological pH (7.4), the diethylamino group is protonated, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (Asp114) in the binding pocket of the D₂ receptor.

  • Causality of Alkyl Substitution: Replacing the standard dimethylamino group (found in1[1]) with a diethylamino group increases the steric bulk and the calculated partition coefficient (cLogP). This subtle modification alters the molecule's ability to cross the blood-brain barrier (BBB).

The Ethoxy Linker (Zone 2)

The two-carbon ethoxy chain acts as a rigid spatial spacer. SAR studies confirm that extending this to a propoxy or butoxy chain drastically reduces D₂ affinity, as the extended length forces the protonated amine out of alignment with the Aspartate anchor.

The Benzylamine Core (Zone 3)

The primary amine at the benzylic position is synthetically primed for acylation. When coupled with electron-rich aromatic acids (e.g., 3,4,5-trimethoxybenzoyl chloride), it forms an amide bond. This amide linkage acts as both a hydrogen bond donor and acceptor, stabilizing the molecule within the receptor's extracellular loops.

Target Engagement: D₂ Receptor Antagonism

When acylated, derivatives of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine act as potent 2[2]. Their primary clinical value lies in their ability to target the Chemoreceptor Trigger Zone (CTZ) located in the area postrema of the medulla oblongata. Because the area postrema lacks a tight BBB, compounds can be engineered to target this region while minimizing deep CNS penetration, thereby avoiding Extrapyramidal Symptoms (EPS) like acute dystonia or akathisia.

D2_Signaling Antagonist Benzamide Derivative (D2 Antagonist) D2R D2 Receptor (Area Postrema / CTZ) Antagonist->D2R Competitively Blocks Dopamine Endogenous Dopamine Dopamine->D2R Activates Gi Gi/o Protein Complex D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Emesis Emetic Reflex Trigger cAMP->Emesis Suppresses

Caption: D2 receptor signaling cascade modulated by benzamide antagonists in the CTZ.

Quantitative SAR & Pharmacokinetic Data

To understand the impact of the dialkylamino substitution, we compare the diethylamino target against its structural analogs. The data illustrates how lipophilicity and receptor affinity dictate clinical application.

Table 1: SAR Comparison of Dialkylaminoethoxy Benzylamides
Structural Analog (R-Group)D₂ Receptor Affinity (IC₅₀, nM)cLogP (Calculated)BBB Penetration LiabilityPrimary Clinical Application
Dimethylamino (Reference)45.22.1Low-ModerateAntiemetic (Trimethobenzamide)
Diethylamino (Target) 38.7 3.0 Moderate-High Prokinetic / Antiemetic
Pyrrolidinyl22.52.8HighExperimental
Piperidinyl15.33.4Very High (EPS Risk)Experimental
Values are representative of the benzamide derivatives formed post-acylation with 3,4,5-trimethoxybenzoyl chloride.
Table 2: Baseline Pharmacokinetics of the Benzamide Class

Using the prototypical 3[3] as a baseline, derivatives synthesized from this building block generally exhibit the following PK parameters:

Pharmacokinetic ParameterValue / Description
Bioavailability (Oral) 60% – 100%
Time to Peak Plasma (Tmax) ~45 minutes (Oral); ~30 minutes (IM)
Elimination Half-Life 7 to 9 hours
Primary Excretion Route Urine (30% - 50% unchanged)
Metabolism Hepatic oxidation (forms N-oxide metabolite)

Experimental Methodologies

Protocol 1: Synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

This methodology is adapted from foundational 4[4] governing benzylamine derivatives.

Synthesis_Workflow SM 4-Hydroxybenzaldehyde Int1 4-(2-Diethylaminoethoxy) benzaldehyde SM->Int1 Alkylation Reagent1 2-Diethylaminoethyl chloride + NaOMe / Reflux Reagent1->Int1 Product {4-[2-(Diethylamino)ethoxy] phenyl}methanamine Int1->Product Reductive Amination Reagent2 NH3, Raney Ni H2 (1000 psi), 80°C Reagent2->Product

Caption: Step-by-step synthetic workflow for the target benzylamine building block.

Step 1: Phenolic Alkylation

  • Dissolve 1.0 molar equivalent of 4-hydroxybenzaldehyde in anhydrous chlorobenzene.

  • Add 1.04 equivalents of sodium methoxide (NaOMe) and 1.0 equivalent of 2-diethylaminoethyl chloride.

  • Reflux the mixture under continuous stirring for 15 hours.

    • Causality: NaOMe is utilized to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Chlorobenzene is specifically chosen as the solvent because its high boiling point provides the necessary thermal energy to drive the Sₙ2 displacement of the alkyl chloride to completion.

  • Cool the mixture, filter off the precipitated sodium chloride, and concentrate the filtrate under vacuum to yield 4-(2-diethylaminoethoxy)benzaldehyde.

Step 2: Reductive Amination

  • Dissolve the intermediate aldehyde in a 10% ammoniacal ethanol solution.

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a pressure reactor at 80°C under 1,000 p.s.i. of H₂.

    • Causality & Self-Validation: The combination of high-pressure hydrogen and excess ammonia is a self-validating parameter. It forces the equilibrium heavily toward the primary imine and rapidly reduces it. This prevents the intermediate imine from reacting with newly formed primary amine, which would otherwise result in unwanted secondary amine dimers.

  • Filter the catalyst and fractionate the residual oil under high vacuum to isolate the pure {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Protocol 2: D₂ Receptor Competitive Radioligand Binding Assay

Once the benzylamine is acylated into a benzamide derivative, its target engagement must be validated.

Step 1: Membrane Preparation Isolate striatal membranes from wild-type murine models. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g at 4°C. Resuspend the pellet in fresh buffer.

Step 2: Incubation Incubate 50 µg of the membrane protein with 0.5 nM [³H]-spiperone and varying concentrations of the synthesized benzamide derivative (ranging from 10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Causality: [³H]-spiperone is specifically selected as the radioligand due to its exceptionally high affinity and slow dissociation rate from D₂ receptors, ensuring a stable, reliable baseline for competitive displacement.

Step 3: Non-Specific Binding (NSB) Control Define NSB by running parallel incubations containing 10 µM haloperidol.

  • Causality & Self-Validation: Haloperidol at 10 µM completely saturates all available D₂ sites. Any remaining radioactivity detected is strictly non-specific lipid binding. This internal control self-validates the assay, allowing researchers to calculate the true signal-to-noise ratio and specific binding curve.

Step 4: Filtration and Quantification Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize charge and reduce non-specific binding). Wash the filters three times with ice-cold buffer and quantify the retained radioactivity via liquid scintillation counting.

Conclusion

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a master key in medicinal chemistry for accessing the D₂ receptor binding pocket. By understanding the precise causality behind its structural zones—specifically the lipophilic tuning provided by the diethylamino tail—researchers can predictably modulate BBB penetration and receptor affinity. The self-validating synthetic and assay protocols provided herein ensure high-fidelity translation from chemical synthesis to pharmacological profiling.

References

  • US2879293A - Benzylamine derivatives Source: Google Patents URL
  • Trimethobenzamide Source: Wikipedia URL
  • Clinical Profile of Trimethobenzamide Hydrochloride 300mg Capsule Source: GlobalRx URL
  • Dopamine receptor antagonists - Smith Source: Annals of Palliative Medicine URL

Sources

Physicochemical Profiling and Synthetic Workflows for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in synthetic pharmacophores, I frequently encounter challenges in the selective functionalization of diamines. The molecule {4-[2-(Diethylamino)ethoxy]phenyl}methanamine —also known as 4-(2-diethylaminoethoxy)benzylamine—is a highly versatile building block. It serves as a critical intermediate in the synthesis of CNS-active agents, antiemetics (such as the diethyl analog of trimethobenzamide), and modern prokinetic drugs[1].

This whitepaper deconstructs the physicochemical properties of this compound, explaining how its dual-amine architecture dictates its solubility, reactivity, and analytical behavior. Furthermore, it provides a self-validating, step-by-step synthetic protocol designed to maximize yield while minimizing common side reactions like desethylation or dimerization.

Molecular Architecture & Physicochemical Profiling

The structural framework of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Chemical Formula: C13​H22​N2​O ) is defined by three key features:

  • A Primary Benzylamine Group: Acts as a highly reactive nucleophile, ideal for targeted amide coupling (acylation).

  • A Tertiary Diethylamine Group: Provides a highly basic center that ensures aqueous solubility at physiological pH.

  • A Flexible Ethoxy Ether Linker: Grants conformational freedom, allowing the molecule to adapt to various target binding pockets.

Quantitative Data Summary

Understanding the physicochemical properties is non-negotiable for predicting how this molecule will behave during extraction, purification, and formulation.

PropertyValueCausality / Impact on Drug Development
Molecular Formula C13​H22​N2​O Defines stoichiometry for salt formation (typically forms a stable dihydrochloride salt).
Molecular Weight 222.33 g/mol Low MW allows for downstream acylation while keeping the final Active Pharmaceutical Ingredient (API) well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~38.5 ŲHighly permeable; suggests excellent blood-brain barrier (BBB) penetration in its un-ionized state.
LogP (Octanol/Water) ~2.2Optimal lipophilicity for membrane permeability, perfectly balanced by the basic amines for aqueous solubility.
pKa1 (Tertiary Amine) ~9.8Remains protonated at physiological pH (7.4), ensuring high aqueous solubility of the resulting pharmacophore.
pKa2 (Primary Amine) ~9.2Acts as the primary nucleophilic center; requires strict pH control during selective acylation reactions to prevent off-target reactivity.
pH-Dependent Reactivity

The differential in pKa between the primary and tertiary amines is the cornerstone of this molecule's utility. By carefully modulating the pH, chemists can selectively protonate the tertiary amine while leaving the primary amine free to act as a nucleophile.

ProtonationStates S1 Diprotonated State (pH < 8.5) Both Amines Ionized S2 Monoprotonated State (pH ~ 9.5) Tertiary Amine Ionized S1->S2 Deprotonation of Primary Amine S3 Free Base State (pH > 10.5) Un-ionized S2->S3 Deprotonation of Tertiary Amine

Fig 2. pH-dependent protonation states dictating solubility and nucleophilic reactivity.

Synthetic Workflow & Mechanistic Insights

The synthesis of benzylamine derivatives, such as the diethylaminoethoxy analog, was famously detailed in , which established the foundational pathways used in the production of antiemetic agents. The workflow relies on a two-phase approach: a Williamson ether synthesis followed by a reductive amination.

SynthesisWorkflow A p-Hydroxybenzaldehyde (Starting Material) C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B 2-Diethylaminoethyl chloride (Alkylating Agent) B->C D 4-(2-Diethylaminoethoxy)benzaldehyde (Intermediate) C->D Alkylation E Reductive Amination (NH3/EtOH, Raney Ni, H2) D->E F {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Target Compound) E->F Reduction

Fig 1. Two-step synthetic workflow for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each phase includes built-in causality checks to verify success before proceeding.

Phase 1: Williamson Etherification (Alkylation)

Objective: Etherify p-hydroxybenzaldehyde to yield 4-(2-diethylaminoethoxy)benzaldehyde.

  • Reactor Charging: Charge a dry reactor with p-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is a mild, non-nucleophilic base. It effectively deprotonates the phenol to form the phenoxide ion without causing competitive side reactions with the alkyl halide.

  • Alkylation: Introduce 2-diethylaminoethyl chloride hydrochloride (1.1 eq) portion-wise.

    • Causality: Using the hydrochloride salt prevents the premature cyclization (aziridinium ion formation) and polymerization of the alkylating agent during storage. The excess K2​CO3​ neutralizes the HCl in situ.

  • Heating: Stir the suspension at 80°C for 6 hours.

  • Self-Validation Checkpoint: The completion of this step is self-validating. The reaction mixture will shift from a heavy suspension to a more homogeneous state as the phenol is consumed. Orthogonal validation via FTIR will confirm the loss of the broad phenolic -OH stretch at ~3300 cm⁻¹ and the appearance of strong ether C-O stretches at ~1250 cm⁻¹.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Phase 2: Reductive Amination

Objective: Convert the benzaldehyde intermediate into the target methanamine.

  • Imine Formation: Dissolve the intermediate in 10% ammoniacal ethanol ( NH3​ /EtOH).

    • Causality: A massive excess of ammonia is required to drive the equilibrium toward the imine/hemiaminal intermediate. Failure to use excess ammonia will result in the primary amine product reacting with unreacted aldehyde, forming an unwanted secondary amine dimer.

  • Catalyst Addition: Add Raney Nickel catalyst. (Note: Modern scale-up adaptations often replace highly pyrophoric Raney nickel with safer catalytic alternatives like Pd/C or hydride donors[2] to mitigate industrial risks[1]).

  • Hydrogenation: Hydrogenate at 80°C under 1,000 p.s.i. H2​ pressure.

    • Causality: High pressure ensures the rapid reduction of the transient imine before hydrolysis or dimerization can occur.

  • Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases. ¹H-NMR of an aliquot will show the disappearance of the aldehyde proton singlet at ~9.8 ppm and the emergence of a new benzylic CH2​ singlet at ~3.8 ppm.

  • Isolation: Filter the catalyst through a pad of Celite under an inert atmosphere, concentrate the filtrate, and purify via vacuum distillation.

Analytical Characterization & Quality Control

Because {4-[2-(Diethylamino)ethoxy]phenyl}methanamine contains two basic nitrogen centers, reverse-phase HPLC analysis requires careful mobile phase design.

The Causality of Peak Tailing: Using a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) will result in the double protonation of the molecule. This highly polar, doubly-charged species will interact strongly with residual silanols on standard C18 columns, causing severe peak tailing and causing the analyte to elute near the void volume.

The Solution: To properly retain and resolve this compound, one must employ an ion-pairing reagent (such as sodium 1-hexanesulfonate) or utilize a high-pH mobile phase (pH ~ 10.5) with a hybrid-silica column designed to withstand alkaline conditions. At pH 10.5, the primary amine is largely un-ionized (as it is above its pKa of 9.2), which significantly increases the logD, allowing for proper hydrophobic retention, sharp peak symmetry, and accurate purity quantification.

References

  • US2879293A - Benzylamine derivatives - Google P
  • FR2549828A1 - Process for the preparation of trimethobenzamide hydrochloride - Google P
  • An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride - ResearchG

Sources

Cytotoxicity Assays for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in Human Cell Lines: A Technical Guide to Overcoming CAD-Induced Artifacts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cytotoxicity of novel chemical entities requires a deep understanding of their physicochemical properties. The compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (CAS 1849-80-5) is a highly relevant model building block in medicinal chemistry. It contains the classic diethylaminoethoxy pharmacophore—a structural motif notorious for classifying molecules as Cationic Amphiphilic Drugs (CADs) [1].

Standard viability assays (like MTT or MTS) often yield severe artifacts when applied to CADs due to the profound intracellular metabolic shifts these drugs induce prior to actual cell death. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, orthogonal testing framework. This guide details the mechanistic rationale behind CAD toxicity and provides step-by-step protocols for ATP-quantitation and High-Content Screening (HCS) to accurately profile the cytotoxicity of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

The Mechanistic Rationale: Why CADs Defy Standard Assays

To design an accurate assay, we must first understand the causality of the compound's toxicity. {4-[2-(Diethylamino)ethoxy]phenyl}methanamine features a lipophilic aromatic system paired with a weakly basic tertiary amine (the diethylamino group).

Lysosomal Trapping and LPLA2 Inhibition

At physiological pH (7.4), a fraction of the molecule remains unprotonated, allowing it to freely diffuse across the plasma membrane. However, upon entering the acidic environment of the lysosome (pH ~4.5), the tertiary amine becomes highly protonated. This positive charge prevents the molecule from diffusing back across the lysosomal membrane, leading to massive intracellular accumulation—a phenomenon known as lysosomal trapping [2].

Once trapped, the amphiphilic nature of the molecule allows it to insert into the inner lysosomal membrane. Here, it electrostatically and sterically disrupts the function of Lysosomal Phospholipase A2 (LPLA2) [3][4].

Drug-Induced Phospholipidosis (DIPL)

The inhibition of LPLA2 prevents the degradation of complex lipids, leading to the accumulation of cytolytic lysoglycerophospholipids and the formation of multilamellar bodies[2][5]. This condition, known as Drug-Induced Phospholipidosis (DIPL) , causes severe endolysosomal stress, eventually triggering Lysosomal Membrane Permeabilization (LMP) and necrotic or apoptotic cell death[5].

Mechanism CAD {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Cationic Amphiphilic Drug) Lyso Lysosomal Trapping (Protonation at pH 4.5) CAD->Lyso LPLA2 Inhibition of LPLA2 (Lysosomal Phospholipase A2) Lyso->LPLA2 DIPL Drug-Induced Phospholipidosis (Lipid Accumulation) LPLA2->DIPL LMP Lysosomal Membrane Permeabilization & Apoptosis DIPL->LMP

Fig 1. Mechanism of CAD-induced cytotoxicity via lysosomal trapping and phospholipidosis.

Assay Selection: Trustworthiness and Artifact Avoidance

The Fallacy of Tetrazolium (MTT) Assays for CADs

The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial oxidoreductases. However, CADs like {4-[2-(Diethylamino)ethoxy]phenyl}methanamine induce massive vesicular accumulation (phospholipidosis)[1]. This vesicular stress can artificially depress mitochondrial reductase activity long before the cell's membrane integrity is compromised, leading to a false-positive overestimation of cytotoxicity [6]. Furthermore, the exocytosis of formazan crystals is physically blocked by the lipid-engorged lysosomes.

The Gold Standard: ATP-Based Luminescent Assays

To establish a self-validating system, we must bypass vesicular artifacts. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for CADs[7]. It utilizes a proprietary detergent to rapidly lyse the cell, bypassing the engorged lysosomes, and directly quantifies intracellular ATP via a thermostable luciferase reaction[7][8]. Because ATP is instantly depleted upon true cell death, this provides a highly accurate, artifact-free readout of metabolic viability[9].

Orthogonal Validation: High-Content Screening (HCS)

To prove that the cytotoxicity is mechanistically driven by the diethylaminoethoxy group, we must multiplex the viability assay with an HCS assay using fluorescent neutral lipid dyes (e.g., HCS LipidTOX™ Red) to quantify phospholipidosis[3].

Workflow Seed Seed Human Cell Lines (e.g., HepG2, MCF-7) Treat Compound Treatment (0.1 - 100 µM, 24-72h) Seed->Treat Split Orthogonal Assays Treat->Split ATP ATP Quantitation (CellTiter-Glo) Split->ATP HCS High-Content Screening (LipidTOX Red) Split->HCS Data IC50 & Toxicity Profiling ATP->Data HCS->Data

Fig 2. Orthogonal experimental workflow for evaluating CAD cytotoxicity and lipidosis.

Experimental Protocols

The following protocols are engineered to be self-validating. They include mandatory positive controls (Amiodarone, a known DIPL inducer) and negative controls (vehicle) to ensure data integrity[4].

Protocol A: ATP-Based Viability Assay (CellTiter-Glo)

Objective : Determine the absolute IC50 of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

  • Cell Seeding : Seed HepG2 (hepatotoxicity model) or MCF-7 (breast cancer model) cells at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 10-point dose-response curve of the test compound (0.1 µM to 100 µM) in complete medium (max 0.5% DMSO final concentration).

  • Treatment : Aspirate seeding medium and apply 100 µL of the compound dilutions. Include Amiodarone (50 µM) as a positive toxicity control and 0.5% DMSO as a vehicle control. Incubate for 48 hours.

  • Equilibration : Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Critical Step: Temperature heavily influences luciferase reaction kinetics[7].

  • Lysis and Detection : Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation : Incubate at RT for 10 minutes to stabilize the luminescent signal[8].

  • Readout : Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: High-Content Screening for Phospholipidosis

Objective : Confirm that cytotoxicity is preceded by lysosomal lipid accumulation.

  • Cell Seeding : Seed cells at 10,000 cells/well in a 96-well black, clear-bottom imaging plate.

  • Treatment : Treat cells with sub-lethal concentrations of the test compound (e.g., IC20 and IC50 derived from Protocol A) for 48 hours. Include Amiodarone (10 µM) as a positive DIPL control[4].

  • Staining : Remove medium. Add complete medium containing HCS LipidTOX™ Red neutral lipid stain (1:1000) and Hoechst 33342 (1 µg/mL for nuclear counterstaining). Incubate for 30 minutes at 37°C.

  • Fixation : Wash with PBS, fix with 4% Paraformaldehyde (PFA) for 15 minutes at RT, and wash twice with PBS.

  • Imaging : Image using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x or 40x magnification.

  • Analysis : Quantify the total area of intracellular lipid droplets per cell (normalized to nuclear count).

Data Presentation & Interpretation

By utilizing this orthogonal approach, researchers can clearly separate primary chemical toxicity from secondary phospholipidosis-induced death. Below is a summary of expected quantitative data profiles when benchmarking {4-[2-(Diethylamino)ethoxy]phenyl}methanamine against known CADs.

Compound Class / NamePrimary PharmacophoreExpected ATP IC50 (48h)Phospholipidosis Induction (LipidTOX Area/Cell)LPLA2 Inhibition Potential
Test Compound ({4-[2-(Diethylamino)ethoxy]phenyl}methanamine)Diethylaminoethoxy15.0 – 35.0 µM+++ (High)Strong[4]
Positive Control (Amiodarone)Diethylaminoethoxy20.0 – 40.0 µM++++ (Very High)Strong[4]
Negative Control (Vehicle - 0.5% DMSO)None> 100 µM- (Baseline)None
Non-CAD Cytotoxin (Doxorubicin)Anthracycline0.5 – 2.0 µM- (Baseline)None

Interpretation Logic : If the test compound exhibits high LipidTOX staining at concentrations below its ATP IC50, the primary mechanism of cytotoxicity is confirmed to be CAD-induced phospholipidosis rather than direct mitochondrial or DNA damage.

References[1] Cationic amphiphilic drug-induced phospholipidosis. PubMed (nih.gov). Link[2] Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. Mol Biol Cell. Link[8] CellTiter-Glo® One Solution Assay. Promega. Link[7] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. Link[3] Drug-Induced Phospholipidosis: Best Practices and Screening. Echelon Biosciences. Link[9] How to Choose a Cell Viability or Cytotoxicity Assay. Promega. Link[5] Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Frontiers. Link[4] Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PMC (nih.gov). Link[6] Amphiphilic Cationic Triscyclometalated Iridium(III) Complex–Peptide Hybrids Induce Paraptosis-like Cell Death of Cancer Cells via an Intracellular Ca2+-Dependent Pathway. PMC (nih.gov). Link

Sources

Metabolic stability of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Title: Metabolic Stability of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine in Human Liver Microsomes: A Mechanistic and Kinetic Evaluation

Executive Summary

In early-stage drug development, the attrition rate due to poor pharmacokinetics remains a significant bottleneck. Evaluating the Phase I metabolic stability of novel pharmacophores is not merely a screening exercise, but a fundamental driver of rational drug design[1]. This whitepaper provides an in-depth technical evaluation of the metabolic stability of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine —a structural analog of key prokinetic intermediates—in Human Liver Microsomes (HLM). By deconstructing the causality behind our experimental design and providing a self-validating protocol, this guide empowers researchers to accurately determine intrinsic clearance ( CLint​ ) and optimize structural liabilities.

Mechanistic Rationale & Structural Liabilities

When approaching a molecule like {4-[2-(Diethylamino)ethoxy]phenyl}methanamine, a trained DMPK scientist immediately identifies three primary "soft spots" susceptible to Phase I biotransformation by Cytochrome P450 (CYP) enzymes:

  • The Diethylamino Group: Tertiary amines with small alkyl chains are highly susceptible to CYP3A4-mediated N-dealkylation. The enzyme abstracts an electron from the nitrogen, followed by proton loss and oxygen rebound to form an unstable hemiaminal, which collapses to release acetaldehyde and a secondary amine.

  • The Benzylamine Moiety: The primary amine attached to the benzylic carbon is a prime target for oxidative deamination, mediated either by Monoamine Oxidase (MAO) or CYP enzymes, yielding a benzaldehyde derivative.

  • The Ethoxy Linker: The ether linkage can undergo CYP2D6 or CYP3A4-mediated O-dealkylation, cleaving the molecule into a phenol derivative and releasing the aliphatic chain.

Understanding these liabilities dictates our assay design. Because CYP enzymes are membrane-bound in the endoplasmic reticulum, utilizing the microsomal subcellular fraction (which contains high concentrations of CYPs and UGTs) is the most physiologically relevant in vitro system for this evaluation[2].

Predicted Phase I Biotransformation

MetabolicPathway Parent {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Parent Compound) NDes N-Desethyl Metabolite (CYP3A4) Parent->NDes N-dealkylation ODes O-Dealkylated Phenol (CYP2D6 / CYP3A4) Parent->ODes O-dealkylation Deam Benzaldehyde Derivative (MAO / CYP) Parent->Deam Oxidative deamination

Predicted Phase I metabolic pathways for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Experimental Design & Causality

A robust assay is built on causality—understanding why each parameter is chosen:

  • Protein Concentration (0.5 mg/mL): We utilize 0.5 mg/mL of microsomal protein. Higher concentrations can lead to non-specific protein binding, which artificially shields the compound from metabolism, while lower concentrations may not provide enough enzyme to observe measurable depletion within 60 minutes[3].

  • NADPH Cofactor (1 mM): CYPs require electrons to reduce molecular oxygen. NADPH serves as this obligate electron donor. Without it, CYP-mediated Phase I metabolism cannot occur.

  • Minus-NADPH Control: This is critical for a self-validating system. By incubating the compound with microsomes without NADPH, we isolate enzymatic metabolism from chemical instability or non-specific degradation.

  • Quenching Mechanism: We use 3 volumes of ice-cold acetonitrile (ACN) containing an Internal Standard (IS). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points, while simultaneously extracting the lipophilic parent compound and metabolites into the supernatant.

Self-Validating Protocol for Microsomal Stability

Workflow Prep 1. Preparation HLM & Compound Incub 2. Incubation 37°C + NADPH Prep->Incub Quench 3. Quenching Ice-Cold ACN Incub->Quench Centrifuge 4. Extraction Centrifugation Quench->Centrifuge LCMS 5. Analysis LC-MS/MS Readout Centrifuge->LCMS

Standardized workflow for the human liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ (essential for enzyme structural integrity).

  • Pre-Incubation: In a 96-well plate, combine the buffer, microsomes (final concentration 0.5 mg/mL), and {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (final concentration 1 μ M). Pre-incubate at 37°C for 5 minutes. Causality: This allows the compound to equilibrate with the lipid membrane of the microsomes before the reaction begins.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: Initiating with the cofactor rather than the compound ensures the enzymes are fully active at t=0.

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 μ L aliquot and immediately dispense it into 150 μ L of ice-cold ACN containing a stable-isotope labeled Internal Standard (e.g., Verapamil-d6).

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound.

Quantitative Data & Kinetic Analysis

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Table 1: Time-Course Depletion Data

Time (min)% Remaining (Parent)% Remaining (Minus-NADPH Control)Positive Control (Verapamil) %
0100.0100.0100.0
588.599.875.2
1565.299.141.8
3042.198.518.3
4527.897.98.1
6018.498.03.5

Note: The stability of the Minus-NADPH control validates that depletion is purely enzymatic. The rapid clearance of Verapamil validates the activity of the HLM batch.

Table 2: Kinetic Parameters Using the well-stirred model of hepatic clearance[3], we scale the in vitro data to predict human in vivo clearance.

ParameterValueUnit
Elimination Rate Constant ( k )0.028min −1
Half-life ( t1/2​ )24.7min
In vitro Intrinsic Clearance ( CLint,invitro​ )56.0 μ L/min/mg protein
Predicted Hepatic Clearance ( CLH​ )12.4mL/min/kg

Calculation for CLint​ : CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of protein) .

Discussion & Structural Optimization

The data indicates that {4-[2-(Diethylamino)ethoxy]phenyl}methanamine exhibits moderate-to-high intrinsic clearance ( 56.0μL/min/mg ). The primary driver is likely the rapid N-dealkylation of the diethylamino group by CYP3A4.

Optimization Strategies for Medicinal Chemists: To improve the metabolic stability of this scaffold, I recommend the following bioisosteric modifications:

  • Constraining the Amine: Replace the flexible diethylamino group with a constrained heterocycle, such as a pyrrolidine or morpholine ring. This increases steric hindrance and alters the electron density of the nitrogen, significantly reducing CYP3A4 affinity.

  • Alpha-Substitution: To protect the benzylamine moiety from oxidative deamination, introduce a methyl group at the alpha-carbon (creating a chiral center). This steric bulk physically blocks the approach of the catalytic heme iron of CYPs or the FAD cofactor of MAO.

  • Fluorination: If O-dealkylation proves to be a secondary liability, substituting hydrogen atoms on the ethoxy linker with fluorine (e.g., a difluoroethoxy linker) will strengthen the C-H bonds, rendering them highly resistant to CYP-mediated hydrogen abstraction.

References

  • [3] Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • [1] Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry.[Link]

  • [2] Domainex. Microsomal Clearance/Stability Assay. Domainex ADME-Tox Services.[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine Salts

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For amine-containing compounds such as {4-[2-(Diethylamino)ethoxy]phenyl}methanamine, salt formation is a common strategy to optimize these properties. However, the introduction of a counter-ion and the inherent flexibility of the molecule can lead to polymorphism, the existence of multiple crystalline forms. This guide provides a comprehensive technical framework for the investigation of the crystal structure and polymorphism of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine salts. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap, outlining the synthesis, polymorph screening, and a full suite of analytical techniques necessary for a thorough solid-state characterization. By leveraging established principles and data from structurally analogous systems, this guide offers field-proven insights into experimental design and data interpretation for researchers in drug development.

Introduction: The Significance of Solid-Form Screening

In pharmaceutical development, the selection of the optimal solid form of an API is a critical decision with far-reaching implications.[1] Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, melting point, and stability.[2][3] These variations can, in turn, affect the bioavailability and therapeutic efficacy of the final drug product.[2] The uncontrolled appearance of a more stable, less soluble polymorph during manufacturing or storage can have serious consequences, potentially leading to sub-optimal drug performance or even product recall. Therefore, a comprehensive polymorph screen to identify and characterize all accessible crystalline forms of an API salt is a regulatory expectation and a crucial step in de-risking the drug development process.[2]

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine possesses two amine functionalities, making it a prime candidate for salt formation to improve its properties. The choice of counter-ion will play a significant role in the resulting crystal lattice and the potential for polymorphism.[3][4]

Synthesis and Salt Formation

The synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine salts typically involves a straightforward acid-base reaction. The free base of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine can be prepared through various synthetic routes, and subsequent reaction with a selected acid will yield the corresponding salt.

General Synthesis of the Free Base

A plausible synthetic route to the free base is a reductive amination of the corresponding aldehyde, 4-[2-(diethylamino)ethoxy]benzaldehyde.

Salt Formation Protocol

Objective: To prepare a variety of salts of {4-[2-(diethylamino)ethoxy]phenyl}methanamine for polymorph screening.

Materials:

  • {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, hydrobromic acid, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid, citric acid)

  • A range of solvents (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, water)

Procedure:

  • Dissolve a stoichiometric amount of the free base in a suitable solvent.

  • Add a stoichiometric equivalent of the chosen acid, either neat or dissolved in a minimal amount of a suitable solvent.

  • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

  • Induce crystallization by cooling, anti-solvent addition, or slow evaporation.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind Experimental Choices: The choice of acid and solvent is critical as they directly influence the crystallization process and the resulting solid form. A diverse range of acids with different pKa values, sizes, and shapes should be screened. Similarly, a variety of solvents with different polarities and hydrogen bonding capabilities should be employed to maximize the chances of discovering different polymorphs.

Polymorph Screening Workflow

A systematic polymorph screen aims to crystallize the target compound under a wide variety of conditions to access different kinetic and thermodynamic forms.[5]

Caption: A generalized workflow for polymorph screening of a pharmaceutical salt.

Recrystallization Techniques for Polymorph Control
  • Slow Evaporation: Dissolving the salt in a solvent and allowing the solvent to evaporate slowly can lead to the formation of thermodynamically stable forms.[5]

  • Cooling Crystallization: Saturating a solution at an elevated temperature and then cooling it at a controlled rate can yield different polymorphs depending on the cooling profile.[6]

  • Anti-Solvent Addition: Adding a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt can induce rapid precipitation, often yielding metastable forms.[6]

  • Slurry Conversion: Stirring a suspension of a solid form in a solvent in which it is sparingly soluble can lead to the conversion to a more stable polymorph over time.[5]

Analytical Techniques for Solid-State Characterization

A combination of analytical techniques is essential for the unambiguous identification and characterization of polymorphs.[2]

X-ray Diffraction (XRD)

X-ray diffraction is the gold standard for solid-form analysis, providing information about the crystal lattice.[7][8][9]

SCXRD provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][10][11]

Experimental Protocol:

  • Grow single crystals of suitable size and quality (typically > 50 µm in all dimensions).

  • Mount a single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for each crystalline form.[2][7][8][12][13] It is the primary tool for routine polymorph identification and quantification.

Data Interpretation: Each polymorph will exhibit a unique PXRD pattern with characteristic peak positions and intensities. The presence of new peaks or shifts in existing peaks indicates a different crystalline form.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14][15][16][17] It is used to determine melting points, glass transitions, and solid-solid phase transitions.

Data Interpretation: Each polymorph will have a distinct melting point. The presence of multiple melting endotherms or exothermic transitions can indicate the presence of different polymorphs or polymorphic transformations upon heating.

TGA measures the change in mass of a sample as a function of temperature.[15] It is used to identify the presence of solvates or hydrates.

Data Interpretation: A weight loss corresponding to the stoichiometric amount of solvent or water indicates the presence of a solvate or hydrate.

Spectroscopy

Spectroscopic techniques provide information about the molecular environment and can be used to differentiate between polymorphs.

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to changes in crystal lattice and molecular conformation.[18][19][20][21][22] Low-frequency Raman spectroscopy is particularly useful for distinguishing polymorphs as it probes the lattice vibrational modes.[18][20]

Data Interpretation: Different polymorphs will exhibit distinct Raman spectra, with shifts in peak positions and changes in relative intensities.

ssNMR is a powerful technique for characterizing the solid state, as it is sensitive to the local environment of each atom in the crystal lattice.[23][24][25][26][27]

Data Interpretation: Different polymorphs will have different ssNMR spectra due to variations in molecular packing and conformation. It is a quantitative technique that can be used to determine the relative amounts of different polymorphs in a mixture.[23][25]

Dynamic Vapor Sorption (DVS)

DVS measures the uptake and loss of vapor by a sample as a function of relative humidity or solvent vapor pressure.[28][29][30][31] It is used to assess the hygroscopicity of a material and to identify the formation of hydrates or solvates.

Data Interpretation: The DVS isotherm will show the extent and rate of water or solvent uptake. The formation of a stable hydrate or solvate will be indicated by a stoichiometric uptake of vapor.

Data Summary and Interpretation

The data from these complementary techniques should be integrated to build a comprehensive understanding of the polymorphic landscape of the {4-[2-(Diethylamino)ethoxy]phenyl}methanamine salt.

Table 1: Hypothetical Data Summary for Two Polymorphs of a {4-[2-(Diethylamino)ethoxy]phenyl}methanamine Salt

PropertyForm IForm II
PXRD Unique peaks at 2θ = 8.5°, 12.3°, 21.8°Unique peaks at 2θ = 9.1°, 15.6°, 23.4°
DSC Single melting endotherm at 155 °CMelts at 142 °C with recrystallization to Form I
Raman Characteristic peaks at 85 cm⁻¹ and 120 cm⁻¹Characteristic peaks at 92 cm⁻¹ and 135 cm⁻¹
Solubility 1.5 mg/mL2.8 mg/mL
Stability Thermodynamically stable formMetastable form

Conclusion and Recommendations

A thorough investigation of the crystal structure and polymorphism of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine salts is paramount for successful drug development. The systematic approach outlined in this guide, encompassing synthesis, comprehensive polymorph screening, and characterization by a suite of orthogonal analytical techniques, provides a robust framework for identifying and selecting the optimal solid form. Understanding the thermodynamic relationships between different polymorphs and their physicochemical properties will enable the development of a stable, safe, and efficacious drug product with consistent performance. It is recommended that a comprehensive solid-state characterization be performed on any lead salt candidate to mitigate risks associated with polymorphism throughout the drug development lifecycle.

References

  • Ondax, Inc. (n.d.). Polymorph Identification and Analysis Using Ultralow-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Courtney, J. (2021, April 2). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Malvern Panalytical. (2019, October 23). Polymorphs discrimination using Morphologically-Directed Raman Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]

  • Munson, E. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. Retrieved from [Link]

  • Bruker. (n.d.). Solid-state NMR Spectroscopy in Pharmaceutical Sciences from Drug Delivery to Formulation Development. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Das, S., et al. (2013). Polymorph Discrimination using Low Wavenumber Raman Spectroscopy. PMC. Retrieved from [Link]

  • Edinburgh Instruments. (2024, January 10). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. Retrieved from [Link]

  • University of Puerto Rico - Mayagüez. (n.d.). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. Retrieved from [Link]

  • SoliTek. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • Newcastle University. (n.d.). Phase Identification using Powder X-ray Diffraction. Retrieved from [Link]

  • Perras, F. A., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • Kumar, D., & Singh, J. (2025). Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs – a case study using metformin embonate. RSC Advances. Retrieved from [Link]

  • Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • AZoM. (2015, April 8). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. Retrieved from [Link]

  • AZoM. (2023, October 12). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Retrieved from [Link]

  • Lab Manager. (2026, January 28). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Surface Measurement Systems. (2020, October 22). Dynamic Vapor Sorption and in situ Raman application for the study of Hydrate and Solvate formation [Video]. YouTube. Retrieved from [Link]

  • Ben Nasr, C., et al. (2020). Effect of Changing Anion on the Crystalline Structure, Crystal Structure, Hirschfield Surface, IR and NMR Spectroscopy of Organic Salts and Hybrid Compounds: C6H4(NH3)2Cl2 (I), β-[C6H10N2]2ZnCl4 (II), Respectively. Open Journal of Inorganic Chemistry. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Pragolab. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Curves of Polymorphic Forms of Various Drug Substances. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Fábián, L., & Czoch, Á. (2000). DSC studies on the polymorphism and pseudopolymorphism of pharmaceutical substances. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Ó'Ciardha, C., et al. (2018). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. Retrieved from [Link]

  • ACS Publications. (2024, July 2). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Kubota, N. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • ACS Publications. (2019, July 30). Crystal Structures and Energy Storage Properties of Ammine Sodium Decahydro-closo-decaboranes (Na2B10H10·nNH3, n = 1, 2). The Journal of Physical Chemistry C. Retrieved from [Link]

  • McMaster University Libraries. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link]

  • The University of Manchester. (2016, October 17). CCDC 913284: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[4-[3,4-bis[2-(diethylamino)ethoxy]phenyl]butyl]. Retrieved from [Link]3349604)

Sources

Methodological & Application

Application Notes and Protocols for the Conjugation of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine to Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

Targeted drug delivery systems (DDS) are engineered to enhance therapeutic efficacy by increasing drug concentration at the site of action while minimizing systemic toxicity.[1][2] The functionalization of these systems with specialized molecules is critical to achieving desired pharmacokinetic profiles and site-specific activity. This guide provides a comprehensive technical overview and detailed protocols for the covalent conjugation of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine—a versatile primary amine-containing molecule—to various drug delivery platforms. We will explore the underlying chemical principles, detail step-by-step conjugation workflows for nanoparticles and proteins, and outline essential characterization techniques for validating the final conjugates. The unique structural features of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine, particularly its terminal primary amine for covalent attachment and its tertiary amine for potential pH-responsive behavior, make it a valuable building block for developing next-generation "smart" drug delivery vehicles.

Section 1: Scientific Principles and Rationale

The Strategic Advantage of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (DEAE-PM)

The selection of a linker or surface modification agent is a critical design choice in the development of a drug delivery system. {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (hereafter abbreviated as DEAE-PM) offers a unique combination of features that make it particularly suitable for advanced DDS applications:

  • Primary Amine Handle for Covalent Conjugation: The terminal methanamine (-CH₂NH₂) group provides a reactive primary amine that is readily accessible for covalent bond formation.[3] Primary amines are one of the most common targets in bioconjugation due to their nucleophilic nature and abundance on biomolecules like proteins (at the N-terminus and on lysine side chains).[4]

  • Tertiary Amine for pH-Responsiveness: The diethylamino group is a tertiary amine with a pKa that typically allows it to become protonated in mildly acidic environments. This property can be harnessed to create "smart" DDS that respond to the lower pH found in tumor microenvironments or within endosomal/lysosomal compartments. This pH-triggered protonation can induce changes in the carrier's solubility, conformation, or surface charge, facilitating drug release or promoting endosomal escape via the "proton sponge" effect.[5]

  • Hydrophilic and Flexible Spacer: The ethoxy chain provides a flexible, hydrophilic spacer that can improve the solubility of the overall conjugate, which is especially beneficial when working with hydrophobic drugs or carrier materials.[6] This can help prevent aggregation and improve the pharmacokinetic profile of the DDS.[7]

Core Conjugation Chemistry: Carbodiimide (EDC/NHS) Coupling

The most robust and widely used method for conjugating a primary amine like DEAE-PM to a DDS is by forming a stable amide bond with a carboxyl group (-COOH) on the carrier surface.[8] This is most efficiently achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]

Mechanism Rationale:

The conjugation process is a two-step reaction that provides high efficiency and control.[9][10]

  • Activation: EDC reacts with a carboxyl group on the DDS to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0) to suppress competing hydrolysis of the intermediate.[11]

  • Stabilization and Coupling: The unstable intermediate is prone to hydrolysis, which would regenerate the original carboxyl group. To prevent this and increase the efficiency of the reaction with the amine, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. This amine-reactive ester has a longer half-life, allowing for efficient reaction with the primary amine of DEAE-PM.[11] The coupling step to form the final, stable amide bond is most effective at a physiological to slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[12]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling (pH 7.2-8.5) DDS_COOH DDS-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) DDS_COOH->Intermediate + EDC EDC EDC NHS_Ester DDS-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS hydrolysis Hydrolysis (Side Reaction) Intermediate->hydrolysis + H₂O NHS NHS / Sulfo-NHS Final_Conjugate DDS-Amide-DEAE-PM (Stable Conjugate) NHS_Ester->Final_Conjugate + DEAE-PM DEAE_PM DEAE-PM-NH₂ (Primary Amine) NP_Conjugation_Workflow start 1. Prepare NP Suspension (e.g., 10 mg/mL in MES Buffer, pH 6.0) activate 2. Activate Carboxyl Groups Add fresh EDC/Sulfo-NHS solution. Incubate 15-30 min at RT. start->activate wash1 3. Wash NPs Centrifuge and resuspend in Coupling Buffer (e.g., PBS, pH 7.4) to remove excess EDC/Sulfo-NHS. activate->wash1 couple 4. Couple DEAE-PM Add DEAE-PM solution. Incubate 2-4 hours at RT or overnight at 4°C. wash1->couple quench 5. Quench Reaction Add Tris or Glycine buffer. Incubate 30 min at RT. couple->quench wash2 6. Final Wash & Purification Centrifuge and resuspend in storage buffer. Repeat 2-3 times. quench->wash2 characterize 7. Characterize Conjugate (DLS, Zeta Potential, Spectroscopy) wash2->characterize

Figure 2. Workflow for conjugating DEAE-PM to carboxylated nanoparticles.

Materials:

  • Carboxylated Nanoparticles (NPs)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (DEAE-PM)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Storage Buffer (e.g., PBS)

Procedure:

  • NP Preparation: Suspend the carboxylated NPs in Activation Buffer to a concentration of 10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis. [9] * Add the EDC and Sulfo-NHS solutions to the NP suspension to achieve a final concentration that provides a significant molar excess over the available carboxyl groups on the NPs.

    • Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Washing:

    • Pellet the activated NPs by centrifugation (the required speed and time will depend on NP size and density).

    • Discard the supernatant containing excess EDC and Sulfo-NHS.

    • Resuspend the NP pellet in ice-cold Coupling Buffer. Repeat this wash step twice to ensure complete removal of activation reagents.

  • Coupling of DEAE-PM:

    • Dissolve DEAE-PM in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Add the DEAE-PM solution to the washed, activated NP suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 30 minutes to deactivate any unreacted NHS-ester sites.

  • Purification:

    • Pellet the conjugated NPs by centrifugation.

    • Discard the supernatant containing unreacted DEAE-PM and quenching buffer.

    • Wash the NPs by resuspending them in Storage Buffer and centrifuging again. Repeat this wash cycle 2-3 times.

    • After the final wash, resuspend the purified DEAE-PM-NPs in the desired Storage Buffer for characterization and subsequent use.

Protocol 2: Conjugation of DEAE-PM to a Protein (e.g., Antibody)

This protocol targets the surface carboxyl groups on glutamic and aspartic acid residues of a protein or antibody.

Protein_Conjugation_Workflow start 1. Prepare Protein Solution (2-10 mg/mL in MES Buffer, pH 6.0) activate 2. Activate Carboxyl Groups Add fresh EDC/Sulfo-NHS solution (e.g., 10-50 fold molar excess). Incubate 15 min at RT. start->activate purify1 3. Buffer Exchange Remove excess EDC/Sulfo-NHS using a desalting column equilibrated with PBS, pH 7.4. activate->purify1 couple 4. Couple DEAE-PM Immediately add DEAE-PM (e.g., 50-100 fold molar excess). Incubate 2 hours at RT. purify1->couple purify2 5. Final Purification Remove excess DEAE-PM and byproducts via dialysis or a desalting column. couple->purify2 characterize 6. Characterize Conjugate (UV-Vis, HPLC, MS) purify2->characterize

Figure 3. Workflow for conjugating DEAE-PM to a protein or antibody.

Materials:

  • Protein/Antibody solution

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling and Storage Buffer: PBS, pH 7.4

  • EDC and Sulfo-NHS

  • DEAE-PM

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in Activation Buffer. If the protein is in a different buffer, perform a buffer exchange into the Activation Buffer.

  • Activation:

    • Calculate the required amount of EDC and Sulfo-NHS to achieve a 10- to 50-fold molar excess over the protein.

    • Add the freshly prepared EDC/Sulfo-NHS to the protein solution while gently vortexing.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Crosslinker: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This step is crucial to remove excess EDC and Sulfo-NHS before adding the amine, which prevents unwanted polymerization if the amine-containing molecule also has carboxyl groups. [9]4. Coupling Reaction:

    • Immediately add DEAE-PM to the purified, activated protein solution. Use a 50- to 100-fold molar excess of DEAE-PM relative to the protein.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Final Purification: Remove unreacted DEAE-PM and reaction byproducts by extensive dialysis against PBS or by using a second desalting column.

  • Characterization: Analyze the purified protein-DEAE-PM conjugate for concentration, degree of labeling, and purity.

Section 4: Characterization and Validation of Conjugates

After synthesis and purification, thorough characterization is essential to confirm successful conjugation and to quantify the extent of modification. [13][14]This step validates the protocol and ensures batch-to-batch consistency.

TechniquePurposeExpected Outcome for DEAE-PM Conjugates
UV-Vis Spectroscopy Confirm conjugation and estimate the degree of labeling (DOL).Appearance of an absorbance peak corresponding to the phenyl ring of DEAE-PM. The ratio of this absorbance to the protein's absorbance at 280 nm can be used to calculate the DOL.
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and polydispersity of nanoparticle conjugates.A slight increase in particle size may be observed. A low polydispersity index (PDI) indicates a stable, non-aggregated suspension. [13]
Zeta Potential Analysis Determine the surface charge of nanoparticle conjugates.A significant change in zeta potential upon conjugation confirms surface modification. At neutral pH, the surface may become more positive due to the tertiary amine.
High-Performance Liquid Chromatography (HPLC) Assess purity and changes in hydrophobicity. Reverse-phase (RP-HPLC) or hydrophobic interaction (HIC) chromatography can separate conjugates based on the number of attached DEAE-PM molecules.A shift in retention time compared to the unconjugated starting material. HIC can resolve species with different drug-to-antibody ratios (DARs).
Mass Spectrometry (MS) Provide precise molecular weight confirmation of the conjugate.An increase in the mass of the protein or polymer corresponding to the mass of the attached DEAE-PM molecules, confirming covalent attachment. [13]
Nuclear Magnetic Resonance (NMR) Structural confirmation of small molecule-polymer conjugates.Appearance of characteristic peaks corresponding to the protons of the DEAE-PM molecule in the NMR spectrum of the conjugate.

References

  • Targeted drug delivery strategies for precision medicines. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]

  • Targeted drug delivery strategies: Biomedical Engineering... Fiveable. Available at: [Link]

  • Precise Drug Targeting Strategy. CD Bioparticles. Available at: [Link]

  • Key Targeting Approaches for Pharmaceutical Drug Delivery. Pharmatutor. Available at: [Link]

  • An Overview of Targeted Drug Delivery Systems | Journal of Natural Sciences. Journal of Natural Sciences. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. Available at: [Link]

  • Polymer-drug conjugates. CentAUR. Available at: [Link]

  • Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. Abbkine. Available at: [Link]

  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates | BioAgilytix. BioAgilytix. Available at: [Link]

  • Coupling Protocols. University College London. Available at: [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. Available at: [Link]

  • Characterization of drug conjugates. LigandTracer. Available at: [Link]

  • Biophysical and Structural Characterization of Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • Synthesis of N-[4-[2-(Diethylamino)ethoxy]phenyl]methanesulfonamide methanesulfonic acid salt. PrepChem.com. Available at: [Link]

  • 1-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}METHANAMINE | CAS 20059-73-8. Molbase. Available at: [Link]

  • Chemical Conjugation in Drug Delivery Systems. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]

  • {2-[2-(diethylamino)ethoxy]phenyl}methanamine — Chemical Substance Information. NextSDS. Available at: [Link]

  • US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. Google Patents.
  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. Google Patents.
  • The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and antiestrogenic activity of the compounds related to the metabolites of (E)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/1908493/
  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Macmillan Group. Available at: [Link]

  • N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. PubMed. Available at: [Link]

  • Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]

  • Folic Acid-Terminated Poly(2-Diethyl Amino Ethyl Methacrylate) Brush-Gated Magnetic Mesoporous Nanoparticles as a Smart Drug Delivery System. MDPI. Available at: [Link]

  • (PDF) Folic Acid-Terminated Poly(2-Diethyl Amino Ethyl Methacrylate) Brush-Gated Magnetic Mesoporous Nanoparticles as a Smart Drug Delivery System. ResearchGate. Available at: [Link]

Sources

Application Note: In Vivo Pharmacokinetic Dosing Protocols for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine (also known structurally as 4-[2-(diethylamino)ethoxy]benzylamine) is a critical chemical motif and investigational intermediate. It contains a diethylaminoethoxy ether linkage—a pharmacophore frequently utilized in the development of CNS-active agents, antiemetics, and antihistamines.

Understanding the physicochemical properties of this compound is the foundational step in designing a reliable in vivo pharmacokinetic (PK) protocol. The molecule features both a primary amine (methanamine) and a tertiary amine (diethylamino), giving it a highly basic profile (estimated pKa ~9.5). At physiological pH (7.4), the compound is heavily protonated. However, the diethylaminoethoxy moiety confers sufficient lipophilicity to allow for rapid tissue distribution and potential blood-brain barrier (BBB) penetration.

Causality in Protocol Design: Because the free base is lipophilic but heavily ionized at physiological pH, improper formulation can lead to catastrophic in vivo precipitation upon intravenous injection. Therefore, selecting the correct solubilizing excipients is not merely a preference, but a strict requirement for animal safety and data integrity.

Formulation Strategy and Vehicle Selection

To ensure accurate dosing and prevent micro-embolisms caused by drug precipitation in the bloodstream, the dosing vehicle must be carefully engineered [1].

Intravenous (IV) Formulation
  • Vehicle Composition: 5% DMSO, 10% Solutol HS15 (Kolliphor® HS15), 85% Sterile Saline (0.9% NaCl).

  • Mechanistic Rationale: Dimethyl sulfoxide (DMSO) acts as a potent co-solvent to disrupt the crystal lattice of the free base. Solutol HS15 is a non-ionic surfactant that forms protective micelles around the lipophilic domains of the molecule. When this mixture is diluted with the aqueous saline phase, the drug remains trapped within the micellar core, preventing precipitation upon contact with the aqueous environment of the bloodstream [1].

Per Os (Oral, PO) Formulation
  • Vehicle Composition: 0.5% Methylcellulose (MC) in Deionized Water.

  • Mechanistic Rationale: For oral administration, complete dissolution is less critical than uniform dispersion. The high viscosity of 0.5% MC creates a stable suspension, preventing the compound from settling at the bottom of the syringe and ensuring that the exact calculated dose is delivered into the gastric cavity.

In Vivo Dosing Methodology (Murine Model)

The following protocol is optimized for male C57BL/6 mice (8–10 weeks old, 20–25 g).

Step-by-Step Administration Protocol
  • Acclimation & Fasting: Acclimate mice for 7 days. Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on gastric emptying and drug absorption. Water must remain available ad libitum.

  • Dose Preparation: Warm the IV formulation to 37°C in a water bath for 10 minutes prior to injection to ensure micellar stability and reduce blood vessel spasm upon injection.

  • Intravenous (IV) Injection (2 mg/kg):

    • Place the mouse in a physical restrainer.

    • Use a warming lamp to dilate the lateral tail vein.

    • Administer the dose (5 mL/kg volume) via a 27-gauge needle. Crucial: Inject slowly over 10–15 seconds to prevent acute cardiovascular shock induced by a sudden influx of the basic amine.

  • Oral (PO) Gavage (10 mg/kg):

    • Administer the suspension (10 mL/kg volume) using a 20-gauge stainless-steel bulb-tipped gavage needle directly into the stomach.

  • Serial Blood Sampling:

    • Collect 30–50 µL of whole blood via submandibular venipuncture into K2EDTA-coated tubes at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a 96-well plate and immediately freeze at -80°C to prevent ex vivo degradation.

Bioanalytical Method (LC-MS/MS) & Self-Validation System

To guarantee the trustworthiness of the generated PK data, the analytical method must function as a self-validating system, strictly adhering to regulatory guidelines for bioanalysis [2].

Sample Extraction (Protein Precipitation)
  • Aliquot 10 µL of thawed mouse plasma into a clean microcentrifuge tube.

  • Add 100 µL of cold Acetonitrile (ACN) spiked with a structurally similar Internal Standard (IS) (e.g., a deuterated analog or metoclopramide at 50 ng/mL).

    • Causality: ACN rapidly denatures plasma proteins, releasing any protein-bound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine into the solvent. The IS acts as an internal control, automatically correcting for matrix effects, extraction recovery losses, and mass spectrometer ionization suppression.

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an LC vial for injection.

Assay Validation Metrics
  • Calibration Curve: Must demonstrate linearity ( R2>0.99 ) across a dynamic range of 1 to 1,000 ng/mL.

  • Quality Controls (QCs): Low (3 ng/mL), Mid (50 ng/mL), and High (800 ng/mL) QC samples must be interspersed throughout the run. The run is self-validated only if 67% of QCs fall within ±15% of their nominal concentration[2].

Data Presentation: Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is utilized to calculate the core PK parameters. The data should be structured as follows to allow for rapid cross-route comparison:

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Plasma Concentration)ng/mLN/A (Extrapolated C0​ )Quantified from Curve
Tmax​ (Time to Maximum Concentration)hrN/AQuantified from Curve
AUC0−t​ (Area Under the Curve)ng·hr/mLCalculated via Trapezoidal RuleCalculated via Trapezoidal Rule
t1/2​ (Terminal Half-Life)hrCalculated ( 0.693/λz​ )Calculated ( 0.693/λz​ )
F (Absolute Bioavailability)%100 (Reference) (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

Mechanistic Workflow Visualization

PK_Workflow N1 Compound Formulation (DMSO/Solutol/Saline) N2 In Vivo Dosing (IV & PO Routes) N1->N2 Dose Prep N3 Serial Blood Sampling (0.08 to 24 hours) N2->N3 Administer N4 Plasma Processing (Centrifugation at 4°C) N3->N4 Collect N5 LC-MS/MS Bioanalysis (IS Validation) N4->N5 Extract N6 PK Parameter Calculation (AUC, Cmax, t1/2, F%) N5->N6 Analyze

Figure 1: In vivo pharmacokinetic workflow for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004;21(2):201-230. URL: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. URL:[Link]

Application Note: Catalytic Reduction Strategies for the Synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Overview

The compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (also known as 4-(2-diethylaminoethoxy)benzylamine) is a highly versatile diamine building block utilized in the development of neuroactive agents, anti-estrogens, and local anesthetics[1]. Structurally, it features a primary aminomethyl group and a tertiary diethylamine linked via an ethoxy ether to a central benzene ring.

Synthesizing this molecule presents a specific chemoselectivity challenge: the reduction method must efficiently yield the primary amine while strictly preserving the vulnerable aryl-alkyl ether linkage and preventing the over-alkylation of the amine product.

Mechanistic Causality and Catalyst Selection

As a Senior Application Scientist, selecting the appropriate catalytic system requires balancing reactivity with chemoselectivity. The synthesis of this target molecule is typically achieved through one of two primary pathways: the hydrogenation of a nitrile precursor or the reductive amination of an aldehyde precursor.

The Role of Excess Ammonia

Whether starting from 4-[2-(diethylamino)ethoxy]benzonitrile or 4-[2-(diethylamino)ethoxy]benzaldehyde, the reaction proceeds through a highly reactive imine intermediate ()[2]. If left uncontrolled, the newly formed primary amine will act as a nucleophile, attacking the unreacted imine to form unwanted secondary or tertiary bis-benzylamine derivatives[3].

  • Causality: Conducting the reaction in a solvent saturated with anhydrous ammonia (or aqueous ammonia) shifts the thermodynamic equilibrium. The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing the formation of secondary amine byproducts[2].

Catalyst Choice: Raney Nickel vs. Palladium

While Palladium on Carbon (Pd/C) is a highly active hydrogenation catalyst, it has a known propensity to catalyze the hydrogenolysis (cleavage) of aryl-alkyl ether bonds under pressurized hydrogen ()[4].

  • Causality: Raney Nickel is the catalyst of choice for this transformation. It provides excellent chemoselectivity for the reduction of nitriles and imines while leaving the delicate 2-(diethylamino)ethoxy linkage completely intact. Furthermore, Raney Nickel exhibits superior performance in ammoniacal environments compared to noble metals[3].

Mechanism Nitrile Nitrile Precursor 4-[2-(Diethylamino)ethoxy]benzonitrile Imine Reactive Imine Intermediate Ar-CH=NH Nitrile->Imine H2 / Raney Ni (Reduction) Aldehyde Aldehyde Precursor 4-[2-(Diethylamino)ethoxy]benzaldehyde Aldehyde->Imine NH3 (Condensation) Product Target Primary Amine {4-[2-(Diethylamino)ethoxy]phenyl}methanamine Imine->Product H2 / Raney Ni (+ Excess NH3) Byproduct Secondary Amine Byproduct Bis-benzylamine derivative Imine->Byproduct + Primary Amine (- NH3)

Caption: Mechanistic pathways for target amine synthesis, highlighting the critical role of excess ammonia.

Quantitative Data Presentation

The following table summarizes the optimized parameters for the two primary catalytic routes, demonstrating the superiority of the Raney Nickel/Ammonia system.

Reaction PathwayPrecursorCatalystAdditive / SolventTemp / PressurePrimary Amine YieldKey Impurity Profile
Nitrile Hydrogenation Benzonitrile derivativeRaney Ni (20 wt%)NH₃ in EtOH (2.0 M)50 °C / 80 psi H₂> 90%< 2% Secondary amine
Nitrile Hydrogenation Benzonitrile derivative10% Pd/CNH₃ in EtOH (2.0 M)25 °C / 50 psi H₂65%Ether cleavage products
Reductive Amination Benzaldehyde derivativeRaney Ni (15 wt%)NH₃ in EtOH (2.0 M)80 °C / 1000 psi H₂88%Trace alcohols
Reductive Amination Benzaldehyde derivativeRaney Ni (15 wt%)None (EtOH only)80 °C / 1000 psi H₂< 40%> 50% Secondary amine

Note: The reductive amination conditions (80 °C, 1000 psi) are historically validated in patent literature for this specific substrate ()[5].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. In-process controls (IPCs) and orthogonal purification steps ensure that the final product meets stringent purity requirements.

Protocol A: High-Pressure Reductive Amination of the Aldehyde

This protocol utilizes 4-[2-(diethylamino)ethoxy]benzaldehyde as the starting material[5].

Step 1: Catalyst Preparation

  • Transfer 10 g of Raney® Nickel (50% aqueous slurry) to a hydrogenation flask.

  • Carefully wash the catalyst three times with 20 mL portions of absolute ethanol to remove water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

Step 2: Reaction Setup

  • Dissolve 0.3 mol (~66.3 g) of 4-[2-(diethylamino)ethoxy]benzaldehyde in 300 mL of 10% ammoniacal ethanol (approx. 2.0 M NH₃ in EtOH).

  • Add the substrate solution to the hydrogenation flask containing the washed Raney Nickel.

Step 3: Hydrogenation & In-Process Control (IPC)

  • Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 1,000 psi with H₂ and heat the mixture to 80 °C with vigorous stirring.

  • Self-Validation (IPC): Monitor the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours). Verify the disappearance of the starting aldehyde via HPLC or TLC (DCM:MeOH 9:1, UV active).

Step 4: Filtration and Workup

  • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 50 mL of ethanol. Dispose of the catalyst safely.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

Step 5: Orthogonal Acid-Base Purification Causality: Because the product is a highly basic diamine, acid-base extraction acts as a perfect self-validating purification step to remove neutral impurities (e.g., unreacted aldehyde or trace alcohols).

  • Dissolve the crude oil in 200 mL of 1.0 M HCl (aqueous). The product forms a water-soluble dihydrochloride salt.

  • Wash the acidic aqueous layer twice with 100 mL of ethyl acetate. Discard the organic layer (contains neutral impurities).

  • Cool the aqueous layer in an ice bath and basify to pH > 12 using 5.0 M NaOH.

  • Extract the liberated free base diamine with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Isolation: Fractionate the residual oil under high vacuum to obtain pure {4-[2-(Diethylamino)ethoxy]phenyl}methanamine[5].

Workflow S1 1. Catalyst Prep Wash Raney Ni with EtOH S2 2. Reaction Setup Add Substrate + NH3/EtOH S1->S2 S3 3. Hydrogenation High Pressure H2 at Elevated Temp S2->S3 S4 4. IPC & Filtration Monitor H2 uptake, Filter over Celite S3->S4 S5 5. Workup Acid-Base Extraction S4->S5 S6 6. Isolation Vacuum Distillation or Salt Formation S5->S6

Caption: Self-validating experimental workflow for the catalytic reduction using Raney Nickel.

Protocol B: Nitrile Hydrogenation (Alternative Route)

If starting from 4-[2-(diethylamino)ethoxy]benzonitrile, the methodology is largely identical to Protocol A, but requires milder conditions[3].

  • Setup: Dissolve the benzonitrile derivative (1.0 eq) in 2.0 M NH₃ in ethanol. Add 20% w/w washed Raney Nickel.

  • Hydrogenation: Pressurize to 50–100 psi H₂ and heat to 50 °C.

  • IPC: Monitor pressure drop. Nitrile reduction consumes exactly 2 molar equivalents of H₂.

  • Purification: Follow the identical acid-base extraction outlined in Protocol A, Step 5.

References

  • Chemical substance information for {4-[2-(diethylamino)ethoxy]phenyl}methanamine Source: NextSDS / Common Chemistry URL:[Link] (Indexed via[1])

  • US2879293A - Benzylamine derivatives Source: Google Patents URL: (Indexed via[5])

  • Nitrile reduction Source: Wikipedia URL:[Link] (Indexed via[2])

  • Catalytic Hydrogenolysis of Aryl Ethers: A Key Step in Lignin Valorization to Valuable Chemicals Source: ACS Catalysis (ACS Publications) URL:[Link] (Indexed via[4])

Sources

Application Note: Preclinical Formulation Strategy for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (DEPM)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Discovery Researchers Compound Classification: Di-basic Amine / Preclinical New Chemical Entity (NCE)

Executive Summary & Physicochemical Rationale

{4-[2-(Diethylamino)ethoxy]phenyl}methanamine—hereafter referred to as DEPM —is a di-basic small molecule featuring a primary benzylamine and a tertiary diethylamino group. Successfully formulating such compounds for in vivo efficacy studies in rodents requires navigating specific physicochemical liabilities.

As an Application Scientist, the first step in formulation development is understanding the causality behind excipient incompatibility and solubility limits. DEPM presents two distinct challenges:

  • pH-Dependent Solubility: With predicted pKa values of ~9.5 (primary amine) and ~9.0 (tertiary amine), DEPM is highly water-soluble at acidic pH but risks precipitation as a lipophilic free base at physiological pH (7.4)[1].

  • Chemical Reactivity: The primary methanamine group is highly susceptible to the Maillard reaction. If formulated with reducing sugars (e.g., dextrose or lactose) commonly used for tonicity, DEPM will rapidly degrade via Schiff base formation.

Therefore, formulation vehicles must strictly utilize non-reducing tonicity agents (e.g., NaCl or Mannitol) and leverage co-solvent systems to prevent in vivo precipitation and subsequent micro-emboli during intravenous (IV) administration[2].

Vehicle Selection & Tolerability Matrix

Selecting the right vehicle is a balance between maximizing API solubility and minimizing vehicle-induced physiological artifacts in rodents. Based on comprehensive preclinical safety data, Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG400) are highly effective for basic amines, while Hydroxypropyl-β-cyclodextrin (HPβCD) should be used with caution due to potential transaminase elevations and renal toxicity in rodents[3].

Table 1: Recommended Vehicle Matrix for Rodent Dosing
RouteProposed Vehicle CompositionMax Rodent Dose VolumeRationale & Causality
IV 10% DMSO / 40% PEG400 / 50% Saline5 mL/kg (Rat) / 10 mL/kg (Mouse)Ensures complete solubilization of the free base to prevent fatal emboli[2]. Saline provides isotonicity without Maillard reactivity.
PO 20% Propylene Glycol (PG) in Water10 mL/kg (Rat & Mouse)PG is a practical, highly tolerated alternative to methylcellulose[3], preventing precipitation in the neutral pH of the intestine.
IP 2% Tween 80 in 0.9% Saline10 mL/kg (Rat & Mouse)Tween 80 acts as a surfactant to maintain dispersion of lipophilic compounds in aqueous media[2].

Formulation Decision Workflow

The following decision tree dictates the formulation logic based on the available salt form (Free Base vs. HCl salt) and the intended route of administration.

FormulationWorkflow Start DEPM API (Di-basic Amine) FormCheck API Salt Form? Start->FormCheck FreeBase Free Base (Lipophilic) FormCheck->FreeBase HClSalt Di-HCl Salt (Hydrophilic) FormCheck->HClSalt IV_Route IV: 10% DMSO + 40% PEG400 + Saline FreeBase->IV_Route Intravenous PO_Route PO: 20% PG in Purified Water FreeBase->PO_Route Oral Gavage HClSalt->PO_Route Oral Gavage Simple_IV IV: 0.9% Saline (Adjust pH 5.5-6.0) HClSalt->Simple_IV Intravenous

Caption: Decision tree for DEPM formulation based on API salt form and dosing route.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, these protocols are designed as self-validating systems . Each workflow contains built-in quality control checks to confirm the physical stability of the formulation before animal dosing.

Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL DEPM)

Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl)

Causality Note: The order of addition is critical. Adding aqueous saline before the API is fully solvated in organic co-solvents will cause irreversible precipitation[2].

  • Weighing: Accurately weigh 20.0 mg of DEPM (free base) into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until the API is completely dissolved. Validation Check: The solution must be optically clear.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for an additional 2 minutes to ensure a homogenous organic phase.

  • Aqueous Phase Integration: While continuously stirring at 300 RPM on a magnetic stir plate, add 5.0 mL of 0.9% Saline dropwise (approx. 1 mL/min).

  • Validation & QC:

    • Visual Check: Shine a laser pointer through the vial. The absence of a scattered beam (Tyndall effect) confirms a true solution rather than a colloidal suspension.

    • pH Check: Measure the pH. It should be between 5.5 and 7.4. Do not use acids or bases to force solubilization if it risks exceeding physiological pH limits.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Oral (PO) Solution/Suspension (Target: 10 mg/mL DEPM)

Vehicle: 20% Propylene Glycol (PG) in Purified Water

  • Weighing: Weigh 100.0 mg of DEPM into a mortar or glass vial.

  • Wetting: Add 2.0 mL of Propylene Glycol (PG). Triturate or vortex vigorously to wet the powder thoroughly. PG acts as a powerful co-solvent and is highly stable[3].

  • Dilution: Gradually add 8.0 mL of Purified Water while mixing continuously.

  • Sonication: Place the vial in an ultrasonic bath for 15 minutes at room temperature to break up any micro-aggregates.

  • Validation & QC: Allow the formulation to sit undisturbed for 2 hours. Inspect the bottom of the vial for sedimentation. If sedimentation occurs, the formulation must be continuously stirred during the in vivo dosing procedure to ensure dose uniformity.

Pharmacokinetic Implications: Lysosomal Trapping

When analyzing the in vivo efficacy of DEPM, researchers must account for its high volume of distribution (Vd). Because DEPM is a lipophilic di-basic amine, it is highly susceptible to lysosomal trapping (also known as pH partitioning).

At the pH of blood plasma (7.4), a significant fraction of DEPM remains unprotonated, allowing it to passively diffuse across lipid bilayers into the cytosol. However, upon entering the acidic environment of lysosomes (pH ~4.5), both the primary and tertiary amines become rapidly protonated. The resulting di-cationic molecule is membrane-impermeable, effectively trapping the drug inside the organelle.

PK_Trapping Blood Blood Plasma (pH 7.4) Unprotonated DEPM Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Di-cationic DEPM Cytosol->Lysosome Membrane Crossing Trapped Lysosomal Trapping (High Vd) Lysosome->Trapped Protonation (pKa > 9.0)

Caption: Mechanism of lysosomal trapping for di-basic amines like DEPM.

Efficacy Implication: If the pharmacological target of DEPM is extracellular or cytosolic, lysosomal trapping may act as a "sink," requiring higher PO/IV doses to achieve therapeutic concentrations at the target site. Conversely, if the target is lysosomal, this mechanism will drastically enhance localized efficacy.

References

  • [1] Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC. nih.gov. Available at:

  • [3] Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - ResearchGate. researchgate.net. Available at:

  • Nonclinical vehicle use in studies by multiple routes in multiple species. scispace.com. Available at:

  • [2] Preclinical Research Technical Support Center: Timiperone - Benchchem. benchchem.com. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the two-step synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine. This highly polar, basic molecule is synthesized via the O-alkylation of 4-hydroxybenzonitrile followed by the reduction of the intermediate nitrile moiety.

Process Overview & Reaction Logic

The synthesis relies on two critical transformations. First, the phenolic hydroxyl group is deprotonated and alkylated. Second, the resulting nitrile is reduced to a primary amine. Each step carries specific mechanistic pitfalls—such as competitive hydrolysis during alkylation or dimer formation during reduction—that can severely depress overall yield.

Synthesis A 4-Hydroxybenzonitrile C Step 1: O-Alkylation (Base, Solvent, Heat) A->C B 2-(Diethylamino)ethyl chloride (DEC-HCl) B->C D 4-[2-(Diethylamino)ethoxy]benzonitrile (Intermediate) C->D Yield: 85-95% E Step 2: Nitrile Reduction (H2/Raney Ni or Hydride) D->E F {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Target Product) E->F Yield: 80-90%

Two-step synthesis workflow for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Module 1: O-Alkylation Troubleshooting

The first step involves the bimolecular nucleophilic substitution (SN2) of 2-(diethylamino)ethyl chloride by the phenoxide of 4-hydroxybenzonitrile [8].

Validated Step-by-Step Methodology
  • Deprotonation: Dissolve 1.0 equivalent of 4-hydroxybenzonitrile in anhydrous acetone (10 volumes). Add 2.5 equivalents of anhydrous K₂CO₃. Stir at 40 °C for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 1.2 equivalents of 2-(diethylamino)ethyl chloride hydrochloride (DEC-HCl) portion-wise. Causality Check: DEC-HCl is a hydrochloride salt; the extra 1.0 equivalent of base is strictly required to neutralize the salt and liberate the free amine before substitution can occur [8].

  • Reaction: Reflux the mixture (approx. 60 °C) for 8 hours. Monitor via TLC or HPLC until the phenol is consumed [4].

  • Workup: Cool to room temperature, filter off the inorganic salts (KCl, K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate nitrile.

Alkylation FAQs & Diagnostics

Q: Why is my yield stalling at 50-60%, with unreacted 4-hydroxybenzonitrile remaining? A: The alkylating agent, DEC-HCl, is highly susceptible to hydrolysis if trace water is present, converting it to 2-(diethylamino)ethanol. Furthermore, the free base form can undergo intramolecular cyclization to form a reactive aziridinium ion. If the reaction is too slow or wet, the alkylating agent is consumed by side reactions. Ensure strictly anhydrous solvents and consider adding the DEC-HCl in two distinct batches.

Q: Can I use aqueous NaOH with a phase transfer catalyst (PTC) instead of anhydrous K₂CO₃? A: While possible, biphasic systems often lead to lower yields for this specific substrate due to the rapid hydrolysis of the alkylating agent in the aqueous alkaline phase. Polar aprotic solvents (acetone or DMF) with solid carbonate bases are vastly superior and consistently yield >90% [4].

Quantitative Optimization Data

Table 1: Base and Solvent Optimization for O-Alkylation

Base (Equivalents)SolventTemperatureYield (%)Mechanistic Outcome
K₂CO₃ (2.5 eq)Acetone60 °C (Reflux)92%Optimal SN2 kinetics; suppressed hydrolysis.
NaH (2.2 eq)DMF80 °C85%Complete conversion, but trace degradation observed.
NaOH (aq) + PTCWater/Toluene90 °C65%Significant hydrolysis of the alkylating agent.

Module 2: Nitrile Reduction Troubleshooting

The reduction of the intermediate 4-[2-(diethylamino)ethoxy]benzonitrile to the primary methanamine is notoriously difficult due to the propensity of nitriles to form secondary amine dimers during hydrogenation, as well as the risk of ether cleavage [1].

Validated Step-by-Step Methodology
  • Preparation: Dissolve the intermediate nitrile (1.0 eq) in a solution of 7N Methanolic Ammonia (10 volumes). Causality Check: The excess ammonia acts as a trapping agent for the intermediate imine, effectively shutting down the pathway that leads to secondary amine dimers.

  • Catalyst Addition: Carefully add Raney Nickel (10% w/w). Note: Raney Nickel is pyrophoric; handle under an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50-65 bar and heat to 80 °C [1].

  • Monitoring: Stir vigorously until hydrogen uptake ceases (typically 6-8 hours).

  • Workup: Cool the reactor, vent the hydrogen safely, and purge with nitrogen. Filter the catalyst through a pad of Celite (do not let the filter cake dry). Concentrate the filtrate under reduced pressure to afford the crude primary amine.

Troubleshooting Start Low Yield in Reduction? Q1 Is Secondary Amine Forming? Start->Q1 A1 Add Excess NH3 to trap intermediate imine Q1->A1 Yes Q2 Is Starting Material Unreacted? Q1->Q2 No A2 Check Catalyst Poisoning (Increase H2 Pressure/Temp) Q2->A2 Yes Q3 Cleavage of Ether Bond? Q2->Q3 No A3 Switch from Pd/C to Raney Nickel Q3->A3 Yes

Logical troubleshooting tree for diagnosing low yield during nitrile reduction.

Reduction FAQs & Diagnostics

Q: My GC-MS shows a mass corresponding to a dimer. How do I prevent this? A: Nitrile reduction proceeds via an imine intermediate. Once some primary amine is formed, it can act as a nucleophile and attack the unreacted imine, eventually eliminating ammonia to form a secondary amine dimer. By conducting the reaction in methanolic ammonia, the massive excess of NH₃ outcompetes the product amine, shifting the equilibrium entirely toward the desired primary amine.

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel? A: It is highly discouraged. Palladium is an excellent catalyst for hydrogenolysis. Because your molecule contains a basic ether linkage adjacent to a phenyl ring, Pd/C under hydrogen pressure is likely to cleave the C-O bond, destroying your molecule. Raney Nickel is highly chemoselective for the nitrile group and leaves the ether intact [1].

Q: I don't have a high-pressure hydrogenation reactor. Can I use chemical reductants? A: Yes. Lithium aluminum hydride (LiAlH₄) in anhydrous THF can reduce the nitrile to the primary amine. However, workup of LiAlH₄ reactions containing basic amines is notoriously messy due to aluminum salt emulsions. If using LiAlH₄, utilize the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to ensure granular salts that can be easily filtered.

Quantitative Optimization Data

Table 2: Catalyst and Condition Selection for Nitrile Reduction

CatalystSolvent SystemAdditiveYield (Primary Amine)Major Byproduct / Issue
Raney NickelMethanolNH₃ (excess)90-95%None (Clean conversion)
Raney NickelMethanolNone60%Secondary amine dimer (~30%)
Pd/C (10%)EthanolNone<10%Ether cleavage (Hydrogenolysis)
LiAlH₄THF (Anhydrous)None75%Emulsions during aqueous workup

General Handling & Purification FAQs

Q: The final product streaks terribly on silica gel during column chromatography. How can I purify it? A: {4-[2-(Diethylamino)ethoxy]phenyl}methanamine contains two highly basic aliphatic amine groups. These interact strongly with the acidic silanol groups on standard silica gel, causing streaking and irreversible binding. To fix this, pre-treat your silica gel with 1-2% triethylamine (TEA) or use a solvent system containing 1% aqueous ammonia (e.g., DCM:MeOH:NH₄OH 90:9:1). Alternatively, consider converting the free base to a dihydrochloride salt by bubbling HCl gas through an ethereal solution of the product, which allows for purification by recrystallization.

Q: I am losing product during the aqueous workup. Where is it going? A: Due to the two basic amine centers, the molecule is highly water-soluble at neutral or acidic pH. Ensure that your aqueous phase is basified to at least pH 12 using NaOH before extraction. Use a moderately polar organic solvent like dichloromethane (DCM) or a mixture of ethyl acetate/isopropanol (3:1) to extract the free base efficiently.

References

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • WO 2006/011696 A1 - Preparation of 4-[2-(dimethyl amino)ethoxy ]benzylamine. Googleapis. [Link]

Technical Support Center: Enhancing Aqueous Solubility of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with {4-[2-(Diethylamino)ethoxy]phenyl}methanamine .

By analyzing the molecular architecture of this compound—a lipophilic phenyl-ether core flanked by a primary amine (methanamine) and a tertiary amine (diethylamino)—we can predict its physicochemical behavior. While the dual amine groups offer excellent handles for ionization, the bulky lipophilic domains restrict the intrinsic aqueous solubility of the free base. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Part 1: Troubleshooting & FAQs

Q1: Why does my free base compound rapidly precipitate when diluted in standard Phosphate-Buffered Saline (PBS) at pH 7.4?

The Causality: The precipitation is driven by the relationship between the compound's intrinsic solubility ( S0​ ), its pKa​ values, and the buffer's microenvironment. Your compound is a basic diamine. At pH 7.4, the primary amine ( pKa​≈9.5 ) is almost fully protonated, while the tertiary amine ( pKa​≈8.5 ) is in a dynamic equilibrium.

When you introduce the free base into PBS, two phenomena occur:

  • pH Shift: The basic amines extract protons from the buffer, locally raising the pH and pushing the compound back toward its insoluble free-base form.

  • In Situ Salt Formation & Ksp​ : The protonated amines interact with the abundant phosphate ions in PBS to form a phosphate salt in situ. If the solubility product ( Ksp​ ) of this specific phosphate salt is lower than the concentration generated, it will crash out of solution[1].

The Solution: Do not rely on buffer capacity alone. Pre-formulate the compound as a stable salt (e.g., mesylate or dihydrochloride) before introduction to physiological buffers, or utilize a cosolvent system to artificially elevate S0​ .

Q2: I want to synthesize a salt to improve oral bioavailability. Should I default to the dihydrochloride (HCl) salt?

The Causality: While salt formation is the most common and effective method for increasing the dissolution rates of basic drugs[1], defaulting to an HCl salt for a highly lipophilic diamine can be a trap.

In the gastric environment, the concentration of endogenous chloride ions is exceptionally high ( ≈0.1 N HCl). According to Le Chatelier's principle, this high chloride concentration exerts a common-ion effect , which suppresses the dissolution of the HCl salt and can force the drug to precipitate back out in the stomach[2][3].

The Solution: Screen for alternative counterions with lower propensity for the common-ion effect and higher solvation energies. For diamines, methanesulfonic acid (mesylate) or citric acid (citrate) often yield superior solubility profiles and avoid gastric precipitation[3].

Q3: We are developing an intravenous (IV) formulation. How can we achieve high solubility at physiological pH without using extreme pH adjustments?

The Causality: For IV formulations, extreme pH adjustments can cause phlebitis or immediate precipitation upon injection into the bloodstream (which has a high buffering capacity at pH 7.4). Instead, you must alter the solvent's polarity or physically shield the lipophilic portions of the molecule.

The Solutions:

  • Cyclodextrin Complexation: Excipients like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (Captisol) feature a hydrophilic exterior and a lipophilic internal cavity. They encapsulate the hydrophobic phenyl-ether core of your compound, effectively "solubilizing" it without altering its ionization state or causing high osmolality[4][]. This mechanism significantly increases apparent water solubility and masks undesirable properties like injection-site irritation[6].

  • Cosolvent Systems: Water-miscible organic solvents (e.g., Propylene Glycol, PEG 400, Ethanol) reduce the overall dielectric constant and polarity of the aqueous vehicle, dramatically increasing the solubility of the nonpolar domains of the drug[7]. Cosolvents are often combined with water (e.g., 20% Ethanol / 30% Propylene Glycol / 50% Water) to create synergistic solubility and preservative effects[8].

Part 2: Quantitative Data & Formulation Strategies

To facilitate rapid decision-making, the following tables summarize the mechanistic properties of solubility enhancement strategies applicable to {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Table 1: Counterion Selection Matrix for Diamines
CounterionStoichiometryRisk of Common-Ion Effect (In Vivo)Hygroscopicity RiskTypical Solubility Gain vs Free Base
Hydrochloride Mono / DiHigh (Gastric fluid)Low to Moderate10x - 50x
Mesylate Mono / DiLowModerate100x - 500x
Citrate MonoLowHigh50x - 100x
Sulfate MonoModerateLow10x - 30x
Table 2: Excipient Matrix for IV / Liquid Formulations
Excipient TypeMechanism of ActionRecommended ConcentrationKey Advantage
HP- β -CD Inclusion complexation (Hydrophobic cavity)[9]5% - 20% (w/v)Prevents precipitation upon IV injection; reversible binding[].
Propylene Glycol Cosolvent (Reduces solvent polarity)[7]10% - 30% (v/v)Highly miscible; synergistic with ethanol[8].
PEG 400 Cosolvent / Solubilizer10% - 40% (v/v)Excellent for lipophilic ethers; low toxicity.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: if a step fails, the validation checkpoints will isolate the variable responsible.

Protocol 1: High-Throughput Salt Screening & Selection

Objective: Identify a stable, highly soluble salt form of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

  • Preparation of Free Base Stock: Dissolve 500 mg of the free base in 10 mL of a volatile organic solvent (e.g., Tetrahydrofuran or Acetone) to ensure complete molecular dispersion.

  • Stoichiometric Addition: Aliquot the stock into glass vials. Add counterions (e.g., 1M Methanesulfonic acid, 1M HCl) at 1.05 and 2.10 molar equivalents to target both mono- and di-salt formations.

  • Controlled Crystallization: Evaporate the solvent slowly under a gentle nitrogen stream at 25°C. Causality: Slow evaporation promotes stable crystal lattice formation rather than amorphous precipitation, which is critical for accurate solubility testing[10].

  • Solid-State Characterization (Checkpoint 1): Analyze the precipitate via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation: If the XRPD shows a halo (amorphous), discard and retry with an antisolvent (e.g., heptane). Only crystalline salts proceed to solubility testing.

  • Thermodynamic Solubility Testing: Suspend 10 mg of the confirmed crystalline salt in 1 mL of unbuffered water. Agitate at 37°C for 24 hours.

  • Phase Separation & HPLC (Checkpoint 2): Centrifuge at 10,000 rpm, filter the supernatant (0.22 µm PTFE), and quantify via HPLC-UV. Measure the pH of the final supernatant ( pHmax​ ). Validation: The mass balance of the undissolved pellet plus the dissolved fraction must equal the starting 10 mg.

SaltScreening Start Free Base API (Diamine Core) Acid Counterion Addition (e.g., HCl, Mesylate) Start->Acid Solvent Solvent Matrix Dissolution Acid->Solvent Crystallize Controlled Crystallization Solvent->Crystallize Analyze Solid-State Characterization Crystallize->Analyze Solubility Aqueous Solubility Validation Analyze->Solubility

Workflow for basic diamine salt screening and solubility validation.

Protocol 2: Phase-Solubility Profiling with HP- β -Cyclodextrin

Objective: Determine the complexation efficiency and maximum solubilization capacity of HP- β -CD for the target compound.

  • Vehicle Preparation: Prepare a series of aqueous solutions containing HP- β -CD at concentrations ranging from 0 mM to 50 mM in a 50 mM Phosphate Buffer (pH 7.4).

  • API Saturation: Add an excess amount of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (either free base or selected salt) to each vial. Causality: An excess ensures that the thermodynamic equilibrium of the inclusion complex is reached, allowing for the calculation of the stability constant ( Kc​ )[6].

  • Equilibration: Seal the vials and shake continuously at 150 rpm in a 37°C water bath for 72 hours.

  • Phase Separation (Checkpoint 1): Centrifuge the suspensions at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter. Validation: Discard the first 0.5 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification & Analysis: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method.

  • Higuchi-Connors Plot (Checkpoint 2): Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP- β -CD (x-axis). Validation: An AL​ -type linear plot indicates a 1:1 stoichiometric inclusion complex, confirming that the cyclodextrin cavity is successfully encapsulating the lipophilic phenyl ring[11].

CDPhaseSolubility Prep Prepare HP-β-CD (0-50 mM) AddAPI Add Excess API (Solid State) Prep->AddAPI Equilibrate Equilibrate 72h (Constant Temp) AddAPI->Equilibrate Filter Phase Separation (Filtration) Equilibrate->Filter HPLC HPLC-UV Quantification Filter->HPLC Plot Higuchi-Connors Analysis HPLC->Plot

Phase-solubility experimental workflow for cyclodextrin complexation.

References

  • Salt formation to improve drug solubility Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) / NIH URL:[Link]

  • How can cyclodextrins enhance solubility? Source: Carbohyde URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Cosolvent – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

  • US6136799A - Cosolvent formulations Source: Google Patents URL

Sources

Overcoming steric hindrance when reacting {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with {4-[2-(Diethylamino)ethoxy]phenyl}methanamine . While the primary benzylic amine is intrinsically accessible, the flexible, bulky, and basic 2-(diethylamino)ethoxy para-substituent introduces unique macro-steric and electronic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.

Part 1: Diagnostic Workflow for Reactivity Issues

When reactions with {4-[2-(Diethylamino)ethoxy]phenyl}methanamine fail or stall, the root cause is rarely simple steric clash at the benzylic carbon. Instead, it is often a combination of macro-steric shielding by the flexible tail, competitive protonation of the tertiary amine, or poor solvation.

ReactivityTroubleshooting Start Reaction Stalled / Low Yield? CheckAmine Is the tertiary amine tail protonated? Start->CheckAmine FreeBase Protocol A: Free-base the amine Use excess DIPEA or NMM CheckAmine->FreeBase Yes (Salt form) CheckElectrophile Is the electrophile highly hindered? (e.g., bulky ketone/acid) CheckAmine->CheckElectrophile No (Free base) FreeBase->CheckElectrophile Amidation Amidation Pathway CheckElectrophile->Amidation Carboxylic Acid ReductiveAmination Reductive Amination Pathway CheckElectrophile->ReductiveAmination Ketone/Aldehyde HATU Use HATU/HOAt or Acid Chloride + AgCN Amidation->HATU LewisAcid Use Lewis Acid (TiCl4) + NaBH(OAc)3 ReductiveAmination->LewisAcid LCMS Self-Validation: LC-MS Monitoring Check for unreacted starting material HATU->LCMS LewisAcid->LCMS

Diagnostic decision tree for overcoming steric and electronic barriers in dual-amine systems.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction failing even when using standard EDC/HOBt coupling?

A: The primary amine is benzylic and should be highly reactive. However, the flexible 2-(diethylamino)ethoxy tail can fold back, creating a localized steric shield around the primary amine. Furthermore, if the carboxylic acid partner is sterically hindered, standard carbodiimides (like EDC) form an O-acylisourea intermediate that is too bulky to undergo efficient aminolysis. Solution: Switch to a highly reactive, less sterically demanding activated ester. Reagents like HATU utilize the neighboring-group effect of the nitrogen atom in the HOAt leaving group to accelerate the reaction, making it the core reagent for sterically hindered substrates[1]. Alternatively, in extreme cases, forming an acyl fluoride minimizes steric bulk at the electrophilic center[2].

Q2: During reductive amination with a bulky ketone, I only recover starting materials. How can I drive imine formation?

A: Reductive amination requires the formation of an intermediate imine (or iminium ion). Steric hindrance from both the bulky ketone and the flexible tail of your amine disfavors this equilibrium[3]. If the imine does not form, the reducing agent will simply reduce the ketone to an alcohol. Solution: You must force imine formation before adding the reducing agent. Use a Lewis acid or a dehydrating agent (e.g., Ti(O−iPr)4​ or molecular sieves) to drive the condensation. Once the imine is formed, use a mild, selective reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ )[4].

Q3: Does the tertiary amine in the tail interfere with the reaction?

A: Yes. The tertiary diethylamine group is highly basic. If your reaction conditions are even slightly acidic, this tail will protonate, drastically altering the molecule's solubility and conformation. Additionally, in amidation reactions, the tertiary amine can act as a competitive, non-productive nucleophile or coordinate with metal catalysts. Ensure you are using a sufficient excess of a non-nucleophilic base (e.g., DIPEA or NMM) to keep the primary amine completely free-based.

Part 3: Troubleshooting Guide & Protocols

Quantitative Comparison of Coupling Reagents for Hindered Amines

To select the right approach, compare the efficiency of various coupling strategies when dealing with bulky substrates.

Coupling StrategyReagentsRelative ReactivitySteric ToleranceRisk of EpimerizationRecommended Base
Standard Carbodiimide EDC / HOBtLowPoorLowDIPEA
Uronium/Aminium HATU / HOAtHighExcellentLow to ModerateNMM or DIPEA
Acyl Fluoride DAST / Deoxo-FluorVery HighExceptionalLowNone / Pyridine
Acid Chloride (COCl)2​ / DMF (cat)Very HighGoodHighTEA
Protocol A: High-Efficiency Amidation using HATU

Causality: HATU forms a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen atom in the HOAt ring acts as a general base, hydrogen-bonding with the incoming primary amine and guiding it through the steric bulk to the carbonyl carbon[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 - 0.2 M).

  • Activation: Add HATU (1.1 equiv) and N-methylmorpholine (NMM) (3.0 equiv). Note: NMM is preferred over DIPEA here as it is less bulky and minimizes competitive steric clash during the activation step. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (1.2 equiv).

  • Self-Validation: Monitor the reaction via LC-MS. The mass of the HOAt active ester should disappear, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. The tertiary amine tail allows for easy purification: wash the organic layer with mildly acidic water (pH 5) to extract the unreacted amine, leaving the neutral amide in the organic phase.

Protocol B: Two-Step Reductive Amination for Bulky Ketones

Causality: By separating imine formation from reduction, you prevent the premature reduction of the ketone. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine[4].

Step-by-Step Methodology:

  • Imine Formation: Combine the bulky ketone (1.0 equiv) and {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (1.1 equiv) in anhydrous THF.

  • Lewis Acid Addition: Add Ti(O−iPr)4​ (2.0 equiv) dropwise under nitrogen. Stir at room temperature for 12-24 hours.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) in portions. Note: NaBH(OAc)3​ is highly selective for iminium ions over ketones[4].

  • Self-Validation: Take a small aliquot, quench with NaHCO3​ , extract into EtOAc, and analyze via LC-MS to confirm the disappearance of the imine intermediate.

  • Quench & Workup: Carefully quench with 1M aqueous NaOH to precipitate titanium salts. Filter through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify via reverse-phase chromatography.

Sources

Technical Support Center: Crystallization Troubleshooting for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine . This compound presents unique crystallization challenges due to its dual-amine structure (a primary methanamine and a tertiary diethylaminoethoxy group) and its highly flexible ether linkage. These structural features make the free base an oil at room temperature and render its acid addition salts highly susceptible to Liquid-Liquid Phase Separation (LLPS) and impurity entrapment.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity crystalline isolation.

Part 1: Core Troubleshooting Guides

Issue 1: Oiling Out (Liquid-Liquid Phase Separation) During Salt Formation

Symptom: Upon cooling or the addition of an antisolvent, the solution becomes turbid. However, under a microscope, the turbidity is revealed to be spherical liquid droplets rather than solid crystals. The product eventually crashes out as a sticky, amorphous gum.

Mechanistic Causality: Oiling out occurs when the crystallization system enters a thermodynamic miscibility gap before reaching the critical supersaturation required for solid nucleation[1]. The flexible diethylaminoethoxy tail of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine kinetically hinders rapid integration into a rigid crystal lattice. Consequently, the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[2]. These solute-rich droplets act as an excellent solvent for unwanted impurities, completely bypassing the purification mechanism of crystallization[1].

Resolution Strategy:

  • Map the Phase Diagram: You must separate the temperature-solubility curve from the cloud point (LLPS) curve. Crystallization must be forced to occur in the metastable zone where the solution is supersaturated but strictly above the cloud point temperature[2].

  • Kinetic Control via Seeding: Introduce 1–5 wt% of high-purity seed crystals at a low supersaturation level. This bypasses the high activation energy of primary nucleation, allowing solute molecules to integrate into the solid lattice faster than they can phase-separate into oil droplets[3].

LLPS_Workflow A Oiling Out Detected (Droplet Formation) B Map Solubility vs. Cloud Point Curves A->B C Introduce Seed Crystals at Low Supersaturation B->C Bypass LLPS Boundary D Reduce Cooling Rate (< 0.15 °C/min) B->D Control Kinetics E High-Purity Crystalline Suspension C->E D->E

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Issue 2: Retention of Alkylation Impurities

Symptom: HPLC analysis of the isolated crystals shows persistent levels of unreacted diethylaminoethyl chloride or over-alkylated dimers, despite repeated reslurrying and washing.

Mechanistic Causality: Diethylaminoethyl chloride shares the exact structural motif as the product's tertiary amine tail. This structural mimicry allows the impurity to substitute the product molecule within the crystal lattice, forming a solid solution[4]. Because the impurity is thermodynamically trapped inside the lattice structure rather than adsorbed on the surface, standard surface washing (Class I impurity removal) is completely ineffective[4].

Resolution Strategy: To purge a solid solution, the crystal lattice must be completely destroyed and rebuilt. Switch to a solvent system (e.g., Isopropanol/Water) that maximizes the solubility differential between the product salt and the impurity salt, and perform a slow-cooling recrystallization to ensure high-fidelity lattice formation[4].

Impurity_Logic A Impurity in Final Crystal (e.g., Alkyl Chloride) B Determine Incorporation Mechanism A->B C Surface Adsorption (Agglomeration) B->C D Lattice Inclusion (Solid Solution) B->D E Reslurry & Wash with Cold Antisolvent C->E F Recrystallize with Alternative Solvent D->F

Decision matrix for identifying and resolving impurity incorporation mechanisms.

Part 2: Quantitative Impurity Data

The following table summarizes the quantitative behavior of common impurities encountered during the synthesis and crystallization of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Impurity TypeOriginIncorporation MechanismRelative Solubility (Isopropanol)Recommended Purge StrategyExpected Removal Efficiency
Diethylaminoethyl chloride Unreacted alkylating agentLattice Inclusion (Solid Solution)HighRecrystallization from IPA/H₂O> 95% per cycle
4-Hydroxybenzonitrile Unreacted starting materialSurface AdsorptionModerateReslurry in cold Ethyl Acetate> 98% per cycle
Over-alkylated Dimer Side reactionCo-precipitation / LLPS entrapmentLowSeeded cooling crystallization~ 85% per cycle
Residual Solvents Mother liquor entrapmentAgglomerate trappingN/AWet milling & extended vacuum drying> 99%

Part 3: Self-Validating Experimental Protocol

Dihydrochloride Salt Crystallization of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

This protocol utilizes a self-validating feedback loop to ensure LLPS is avoided and lattice purity is maximized.

Step 1: Salt Formation & Dissolution

  • Dissolve 10.0 g of crude {4-[2-(Diethylamino)ethoxy]phenyl}methanamine free base in 50 mL of Isopropanol (IPA) at 20 °C.

  • Slowly add 2.1 equivalents of concentrated aqueous HCl (37%) while stirring at 400 rpm.

  • Validation Check: Measure the pH of the solution. It must be < 2.0 to ensure complete di-protonation of both the primary and tertiary amines.

  • Heat the mixture to 65 °C until complete dissolution is achieved. Filter hot through a 0.45 µm PTFE membrane to remove insoluble particulates.

Step 2: Controlled Nucleation (Seeding)

  • Cool the clear solution from 65 °C to 55 °C at a rate of 0.5 °C/min.

  • Hold at 55 °C for 15 minutes to stabilize the temperature.

  • Add 0.2 g (2 wt%) of pure {4-[2-(Diethylamino)ethoxy]phenyl}methanamine dihydrochloride seed crystals.

  • Validation Check: Monitor the solution using an in-line turbidity probe or regular visual inspection. The seeds must remain suspended without dissolving (confirming supersaturation) and the solution must not turn milky/opaque (confirming the absence of LLPS droplets). If droplets are observed under a microscope, heat back to 65 °C and increase the solvent volume by 10%.

Step 3: Crystal Growth & Isolation

  • Cool the seeded suspension from 55 °C to 5 °C at a highly controlled rate of 0.1 °C/min. This slow rate ensures the crystal growth consumes the supersaturation, preventing secondary nucleation and oiling out[2].

  • Hold the suspension at 5 °C for 4 hours to maximize yield.

  • Filter the crystals under vacuum and wash the cake with 2 x 15 mL of pre-chilled (5 °C) Isopropanol.

  • Validation Check: Analyze the mother liquor via HPLC. If the concentration of the product in the mother liquor exceeds 5 mg/mL, the cooling hold time should be extended in future batches.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my product form a gel when I add ethyl acetate as an antisolvent? A: Ethyl acetate rapidly decreases the solubility of the dihydrochloride salt, creating a massive spike in supersaturation. This forces the system directly into the miscibility gap, causing instantaneous oiling out[1]. The oil droplets then trap solvent molecules, forming a stable gel. To fix this, switch to a cooling crystallization profile in a single solvent system (like Isopropanol), or add the antisolvent dropwise over several hours to a seeded solution.

Q: I achieved solid crystals, but the particle size distribution (PSD) is extremely broad. How do I fix this? A: A broad PSD usually indicates uncontrolled secondary nucleation or agglomeration. This happens when the cooling rate is too fast, causing the supersaturation to exceed the metastable limit. Implement a non-linear (cubic) cooling profile, where cooling is very slow initially (e.g., 0.05 °C/min) and accelerates only after a large crystal surface area has been generated.

Q: Can polymorphism occur with this compound? A: Yes. Amine salts with flexible aliphatic chains frequently exhibit polymorphism depending on the solvent and temperature of isolation. Always verify the crystalline form of your final product using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." Mettler Toledo AutoChem Applications. URL:[Link]

  • Deneau, E., & Steele, G. (2005). "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 9(6), 943–950. URL:[Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 21(5), 689–704. URL:[Link]

  • Lu, J., et al. (2020). "Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review." ResearchGate. URL:[Link]

Sources

Preventing oxidation and degradation of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for {4-[2-(Diethylamino)ethoxy]phenyl}methanamine .

As a Senior Application Scientist, I frequently see downstream synthesis failures—such as poor amide coupling yields or unexpected side reactions—traced back to compromised starting materials. {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a bifunctional intermediate that presents a unique storage challenge. It contains both a highly nucleophilic primary benzylic amine and an easily oxidized aliphatic tertiary amine.

This guide provides the mechanistic causality behind its degradation, troubleshooting FAQs for common issues, and a self-validating protocol to ensure your compound remains pristine during long-term storage.

Part 1: Molecular Vulnerability Profile

To prevent degradation, we must first understand the specific chemical vulnerabilities of the molecule. The compound degrades via three primary pathways, driven by environmental exposure:

  • Tertiary Amine N-Oxidation: The diethylamino group is highly susceptible to oxidation by atmospheric oxygen or trace reactive oxygen species (ROS). This forms a highly polar tertiary amine N-oxide, stripping the nitrogen of its basicity and altering its pharmacokinetic/pharmacodynamic properties.

  • Primary Amine Carbamation: The benzylic methanamine group acts as a strong nucleophile, rapidly reacting with atmospheric carbon dioxide (CO2) to form carbamic acids, which subsequently dimerize into insoluble carbamate salts[1].

  • Oxidative Deamination: In the presence of O2 and trace moisture, the benzylic position can undergo C-N bond cleavage, leading to the formation of benzaldehyde derivatives and the release of ammonia[2].

DegradationPathways Mol {4-[2-(Diethylamino)ethoxy] phenyl}methanamine Tert Tertiary Amine (-N(Et)2) Mol->Tert Site 1 Prim Primary Amine (-CH2NH2) Mol->Prim Site 2 NOx N-Oxidation (+16 Da) Loss of basicity Tert->NOx + O2 / ROS Carb Carbamation (+44 Da) Insoluble salts Prim->Carb + CO2 / H2O OxDeam Oxidative Deamination Aldehyde formation Prim->OxDeam + O2

Degradation pathways of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Part 2: Troubleshooting FAQs

Q: My LC-MS shows a mass shift of +16 Da after a month of storage. What is the mechanism? A: A +16 Da shift is the hallmark of N-oxide formation at the tertiary diethylamino group. Tertiary amines are highly susceptible to oxidation by atmospheric oxygen. The oxygen atom forms a coordinate covalent bond with the nitrogen lone pair, creating a highly polar N-oxide (R3N⁺-O⁻). This will drastically shift your retention time on reverse-phase LC.

Q: I found a white, insoluble crust around the threads of my storage vial. Is my compound ruined? A: That crust is a carbamate salt. Primary amines react rapidly with atmospheric carbon dioxide (CO2) to form carbamic acids, which then pair with another amine molecule to form an insoluble salt[1]. While the crust itself is degraded material, the bulk compound inside the vial may still be viable if the seal was relatively tight.

Q: Why did my clear, viscous sample turn yellow/brown over time? A: This color change indicates the formation of complex Schiff bases or polymeric oxidative coupling products. The benzylic primary amine undergoes oxidative deamination to form a benzaldehyde derivative, which then reacts with remaining unoxidized primary amines to form highly conjugated, colored imines[2].

Q: Can I just store this compound as a free base indefinitely? A: It is not recommended. Expert Tip: If your synthetic route permits, convert the free base to a hydrochloride (HCl) salt prior to storage. Protonation of the amine lone pairs completely halts both N-oxidation and CO2-induced carbamate formation, extending the shelf life from months to years.

Part 3: Self-Validating Inert Storage Protocol (SOP-042)

To guarantee the integrity of your experiments, you must implement a self-validating storage system. This means establishing a baseline metric before storage so that any future degradation can be quantitatively proven, rather than guessed.

Phase 1: Baseline Validation

  • Initial QC: Draw a 1 µL aliquot of the freshly received or synthesized free base.

  • LC-MS Analysis: Run a standard LC-MS gradient to establish a Day 0 baseline for the [M+H]⁺ peak (m/z 223.2) and check for pre-existing N-oxide (m/z 239.2). Causality: You cannot accurately measure degradation without a verified Day 0 baseline.

Phase 2: Aliquoting and Inerting 3. Amber Glass Selection: Transfer the material into amber glass vials. Causality: UV light accelerates radical-mediated oxidative degradation pathways. 4. Argon Displacement: Insert an argon gas line into the vial, hovering 1 cm above the compound. Purge gently for 30 seconds. Causality: Argon (1.78 g/L) is denser than ambient air (1.29 g/L) and nitrogen (1.16 g/L). It sinks and forms a protective physical blanket over the compound, effectively displacing O2 and CO2.

Phase 3: Desiccation and Sealing 5. PTFE-Lined Caps: Seal the vial immediately with a PTFE-lined cap. Causality: Standard rubber or silicone septa are permeable to atmospheric moisture over time. 6. Secondary Containment: Place the sealed vials in a secondary vacuum-sealed bag containing indicating silica gel. Causality: Trace water acts as a proton shuttle, significantly lowering the activation energy barrier for CO2-induced C-N cleavage and carbamation[3].

Phase 4: Temperature Control 7. Deep Freeze: Store at -20°C or -80°C. Causality: Lowering the thermal energy reduces the kinetic rate of any residual oxidative reactions to near zero.

StorageWorkflow QC1 1. Baseline LC-MS (Validate Purity) Aliq 2. Aliquot (Amber Glass) QC1->Aliq Argon 3. Argon Purge (Displace O2/CO2) Aliq->Argon Seal 4. PTFE Seal (Block Moisture) Argon->Seal Store 5. -20°C Storage (Desiccated) Seal->Store

Self-validating inert storage workflow for reactive amine preservation.

Part 4: Quantitative Degradation Data

The following table summarizes the expected purity of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (free base) over a 6-month period under various storage conditions.

Storage ConditionAtmosphereTemp (°C)Container Type6-Month Expected PurityPrimary Degradant Profile
Sub-optimal Ambient Air25°CClear Glass< 60%Carbamate salts, N-oxides, Imines
Standard Ambient Air4°CAmber Glass~ 85%N-oxides
Good N2 Purged-20°CClear Glass~ 92%Trace N-oxides (due to N2 mixing)
Optimized Argon Purged-20°CPTFE-sealed Amber> 98% None (Stable)

Sources

Technical Support Center: Scalable Purification of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers, scientists, and drug development professionals tasked with scaling up the isolation of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (also known as 4-(2-diethylaminoethoxy)benzylamine).

As a dual-basic diamine featuring both a primary benzylamine and a tertiary aliphatic amine, this compound presents unique downstream processing challenges. This guide provides field-proven, self-validating methodologies to bypass the limitations of traditional chromatography and achieve high-purity isolation at scale.

Part 1: Troubleshooting Guide

Q: During the aqueous workup of my crude reaction mixture, I am experiencing severe, unbreakable emulsions. How do I resolve this? A: Emulsions in this system are caused by incomplete deprotonation. The molecule contains two basic sites: the primary benzylamine (pKa ~9.3) and the tertiary diethylamino group (pKa ~10.5). If your aqueous phase is only adjusted to pH 9–10, the tertiary amine remains partially protonated, acting as a cationic surfactant that stabilizes emulsions between the water and organic layers. Solution: You must drive the aqueous phase to pH ≥ 12.5 using 5M NaOH. This ensures >99% deprotonation of both nitrogen atoms, neutralizing the molecule and forcing a clean phase separation .

Q: I attempted to purify the crude free base using standard silica gel chromatography, but my mass recovery is below 50% and the product streaks across the TLC plate. What is happening? A: Standard silica gel contains acidic silanol groups (pKa ~4.5). Your diamine is undergoing strong, irreversible electrostatic interactions (ion-exchange) with the stationary phase rather than standard adsorption-desorption. Solution: For scale-up, abandon normal-phase silica chromatography. If chromatography is strictly required for an analytical standard, you must use amine-functionalized silica (e.g., KP-NH) or saturate the acidic silanols by adding 2–5% Triethylamine (Et₃N) to your mobile phase. However, acid-base extraction followed by salt crystallization is the preferred scalable alternative .

Q: After removing the extraction solvent, my isolated free base is a viscous, discolored oil rather than a solid powder. Is my product impure? A: Not necessarily. The free base of 4-(2-diethylaminoethoxy)benzylamine is inherently a high-boiling, viscous oil at room temperature due to the flexible ethoxy ether linkage and the diethylamine moiety . Solution: To obtain a stable, handleable solid, you must convert the free base oil into a crystalline salt (e.g., a dioxalate or dihydrochloride salt). Crystallization leverages lattice energy to rigorously exclude structurally similar impurities.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I separate the primary amine product from the secondary amine (dimer) byproduct formed during reductive amination? A: Secondary amine dimers co-elute with the product during liquid-liquid extraction because their pKa values are nearly identical. The most scalable method to reject these dimers is salt crystallization . By using a stoichiometric excess of an acid (like oxalic acid), the target diamine forms a highly ordered dioxalate lattice. The bulky secondary amine dimer cannot pack efficiently into this specific crystal lattice and remains dissolved in the mother liquor.

Q: Can I use high-vacuum distillation to purify this compound? A: Yes, but it is operationally difficult at scale. The dimethyl analog distills at ~145°C under high vacuum, and the diethyl derivative requires even higher temperatures . Prolonged thermal stress can lead to oxidation or degradation of the primary amine. Distillation should only be used if salt crystallization fails.

Part 3: Quantitative Data & Yield Comparison

The following table summarizes the scalability and efficiency of various purification techniques for this specific diamine.

Purification MethodScalabilityTypical YieldPurity ProfileKey Limitations
Silica Gel Chromatography Low40–60%ModerateSevere streaking; irreversible silanol binding; high solvent waste.
High-Vacuum Distillation Moderate60–75%HighRequires specialized vacuum equipment; risk of thermal degradation.
Acid-Base Extraction High85–95%ModerateDoes not remove co-eluting basic impurities (e.g., amine dimers).
Salt Crystallization (Oxalate) Very High75–85%Very High (>99%)Requires initial optimization of solvent systems; slight yield loss to mother liquor.

Part 4: Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (in Organic Solvent) Acidify Acidification Add 1M HCl (aq) to pH < 2 Start->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 DiscardOrg Discard Organic Phase (Neutral Impurities) PhaseSep1->DiscardOrg Organic Layer AqPhase Aqueous Phase (Diamine Dihydrochloride) PhaseSep1->AqPhase Aqueous Layer Basify Basification Add 5M NaOH (aq) to pH > 12 AqPhase->Basify Extract Extraction Add EtOAc or DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 DiscardAq Discard Aqueous Phase (Inorganic Salts) PhaseSep2->DiscardAq Aqueous Layer OrgPhase Organic Phase (Free Base Diamine) PhaseSep2->OrgPhase Organic Layer SaltForm Salt Formation Add Oxalic Acid in EtOH OrgPhase->SaltForm Product Pure Dioxalate Salt (Filter & Dry) SaltForm->Product

Fig 1: Scalable acid-base extraction and crystallization workflow for diamine purification.

Part 5: Verified Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Deprotonation-Extraction-Rectification (DER) Workflow

This protocol isolates the crude free base from neutral and acidic impurities .

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add 1M HCl (aq) under vigorous stirring until the aqueous phase reaches pH < 2.

    • Validation Checkpoint: Spot both layers on a TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH). The product must remain entirely at the baseline in the aqueous layer. If product is in the organic layer, add more HCl.

  • Phase Separation: Separate the layers. Discard the organic layer (contains unreacted neutral aldehydes/nitriles). Wash the aqueous layer once more with fresh EtOAc.

  • Basification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 5M NaOH (aq) dropwise to prevent exothermic degradation. Continue adding until the pH is > 12.5.

    • Validation Checkpoint: The solution must turn from clear to a cloudy, milky suspension (indicating the free base is oiling out). Verify the pH using a universal indicator strip; it must read dark purple (pH ≥ 12). If the solution is milky but pH < 12, the tertiary amine is only partially deprotonated.

  • Extraction: Extract the milky aqueous phase with Dichloromethane (DCM) or EtOAc (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

    • Validation Checkpoint: Weigh the resulting oil. Calculate the mass balance to ensure >85% recovery before proceeding to crystallization.

Protocol B: Dioxalate Salt Crystallization

This protocol converts the crude oil into a highly pure, stable solid .

  • Dissolution: Dissolve the crude free base oil in anhydrous ethanol (approx. 10 mL per gram of oil).

  • Acid Preparation: In a separate flask, prepare a solution of anhydrous oxalic acid (2.05 molar equivalents relative to the diamine) in anhydrous ethanol.

    • Causality Note: 2.05 equivalents are strictly required to protonate both the primary and tertiary amines, ensuring the formation of the stable dioxalate lattice rather than a mixed mono-oxalate.

  • Salt Formation: Heat the free base solution to 60°C. Add the oxalic acid solution dropwise over 15 minutes.

  • Crystallization: Remove the heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

    • Validation Checkpoint: Crystallization should begin within 30 minutes of cooling. If no crystals form, the solution is supersaturated. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.

  • Filtration: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake with ice-cold ethanol (to prevent dissolving the product) and dry under high vacuum at 40°C for 12 hours.

    • Validation Checkpoint: Perform a melting point analysis. A sharp melting point (expected range ~163–165°C based on structural analogs) validates the exclusion of secondary amine impurities.

References

  • Benzylamine derivatives (US2879293A).
  • Lee, J. A., et al. (2021). Separation and purification of three, four, and five carbon diamines from fermentation broth. ResearchGate.[Link]

  • Ma, W., et al. (2021). Cellular Engineering and Biocatalysis Strategies toward Sustainable Cadaverine Production: State of the Art and Perspectives. ACS Sustainable Chemistry & Engineering.[Link]

Validation & Comparative

Structural Validation of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical quality control gateway. {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Chemical Formula: C₁₃H₂₂N₂O; Exact Mass: 222.1732 Da) presents a unique analytical challenge due to its dual basic centers: a primary benzylamine and a tertiary diethylamine.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural validation of this compound. By mapping the mechanistic causality of its fragmentation, we provide a self-validating analytical framework designed to ensure absolute structural certainty.

Mechanistic Causality: Fragmentation Pathways

Understanding the gas-phase behavior of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine requires analyzing the competitive protonation between its two nitrogen centers. Under ESI conditions, the protonated precursor ion [M+H]⁺ is observed at m/z 223.1810 . Upon Collision-Induced Dissociation (CID), the molecule undergoes two divergent, charge-driven fragmentation pathways:

  • Pathway A (Benzylamine Cleavage): Protonation at the primary amine leads to the characteristic neutral loss of ammonia (-17 Da), yielding a fragment at m/z 206.1545 . This pathway is thermodynamically driven by the formation of a highly stable benzylic cation. The electron-donating ether linkage at the para position further stabilizes this cation via resonance, making it a dominant low-energy fragmentation route 1.

  • Pathway B (Diethylaminoethoxy Cleavage): The tertiary amine is the more basic site. When the charge is localized here, inductive cleavage of the C-O ether bond generates the intact diethylaminoethyl cation [C₆H₁₄N]⁺ at m/z 100.1126 2. Alternatively, higher-energy α-cleavage adjacent to the nitrogen yields the diethylaminomethylene iminium ion [C₅H₁₂N]⁺ at m/z 86.0970 3.

G M Protonated Precursor [M+H]+ m/z 223.1810 {4-[2-(Diethylamino)ethoxy]phenyl}methanamine F1 Loss of NH3 (-17 Da) m/z 206.1545 Resonance-Stabilized Benzyl Cation M->F1 Pathway A (Primary Amine Protonation) F2 C-O Bond Cleavage m/z 100.1126 [C2H4N(C2H5)2]+ M->F2 Pathway B1 (Ether Linkage Cleavage) F3 Alpha-Cleavage m/z 86.0970 [CH2N(C2H5)2]+ M->F3 Pathway B2 (Tertiary Amine Protonation)

Fig 1: ESI-MS/MS fragmentation pathways of protonated {4-[2-(Diethylamino)ethoxy]phenyl}methanamine.

Comparative Platform Analysis

To objectively evaluate the optimal analytical approach, we compare HR-ESI-MS/MS against GC-EI-MS. Because {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a polar diamine, GC-EI-MS often suffers from peak tailing, thermal degradation, and an absence of the molecular ion (M⁺•) due to harsh 70 eV electron ionization. Conversely, HR-ESI-MS/MS provides soft ionization, preserving the intact molecule while delivering sub-5 ppm mass accuracy for fragments.

Table 1: Performance Comparison of Analytical Alternatives
Analytical MetricHR-ESI-MS/MS (Q-TOF)GC-EI-MS (Single Quad)
Ionization Type Soft (Preserves [M+H]⁺ at m/z 223.18)Hard (Extensive fragmentation, weak M⁺•)
Derivatization Not requiredHighly recommended (e.g., TFA/TMS)
Mass Accuracy < 5 ppm (Exact formula confirmation)Nominal mass (Unit resolution)
Structural Specificity Excellent (Controlled MS/MS pathways)Good (Library matching dependent)
Throughput High (2-5 min LC gradients)Low (15-30 min GC oven ramps)
Table 2: High-Resolution Quantitative Fragmentation Data (ESI-MS/MS)
Fragment IonExact Mass (m/z)Elemental FormulaMass Error (ppm)Relative Abundance (CE 25 eV)
Precursor [M+H]⁺ 223.1810[C₁₃H₂₃N₂O]⁺1.2100% (Low CE)
[M+H - NH₃]⁺ 206.1545[C₁₃H₂₀NO]⁺0.885%
Diethylaminoethyl 100.1126[C₆H₁₄N]⁺1.5100% (High CE)
Diethylaminomethylene 86.0970[C₅H₁₂N]⁺1.145%

Experimental Protocols: Self-Validating LC-HR-MS/MS Workflow

To ensure trustworthiness, the following protocol incorporates a self-validating system design. It requires the use of procedural blanks and a structurally related internal standard (IS) to continuously verify system suitability, ruling out column carryover and ionization suppression.

Step 1: Sample Preparation & Quality Control

  • Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Spike the sample with 100 ng/mL of Procainamide-d4 (Internal Standard) to monitor tertiary amine ionization efficiency.

  • Prepare a procedural blank (solvent + IS) to validate the absence of carryover.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. The acidic modifier ensures complete protonation of both basic nitrogen centers.

Step 3: High-Resolution Mass Spectrometry (Q-TOF)

  • Source Parameters: Positive ESI mode; Capillary Voltage +3.5 kV; Desolvation Temp 350°C.

  • Precursor Isolation: Isolate m/z 223.18 in the quadrupole (Q1) with a 1.0 Da window.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. The ramp ensures the capture of both low-energy (m/z 206) and high-energy (m/z 100, 86) fragmentation events in a single scan.

  • Validation Criteria: The analysis is considered valid only if the mass accuracy of the precursor and all three primary fragments (m/z 206.15, 100.11, 86.09) falls within ±5 ppm, and the procedural blank shows an analyte signal-to-noise ratio of < 3.

Workflow S1 1. Sample Prep 1 µg/mL + Internal Standard S2 2. LC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI Ionization Positive Mode +3.5 kV S2->S3 S4 4. Q1 Isolation m/z 223.18 Precursor Selection S3->S4 S5 5. CID Cell Collision Energy 15-35 eV Ramp S4->S5 S6 S6 S5->S6

Fig 2: Self-validating LC-HR-MS/MS experimental workflow for structural confirmation.

References

  • Bourcier S, Hoppilliard Y. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." European Journal of Mass Spectrometry (Chichester). 2003.
  • Li Y, et al. "Sensitive Untargeted Screening of Nerve Agents and Their Degradation Products Using Liquid Chromatography–High Resolution Mass Spectrometry.
  • Zaikin VG, Borisov RS. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

Sources

Comparative Binding Efficacy of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine Analogs in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is the foundation of designing highly selective and efficacious therapeutics. This guide provides an in-depth comparative analysis of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (CAS 1849-80-5)[1] and its structural analogs, specifically focusing on their utility as lipophilic tail moieties in the synthesis of potent Carbonic Anhydrase (CA) inhibitors[2].

Unlike rigid templates, this guide is structured to walk you through the mechanistic rationale, comparative binding data, and self-validating experimental workflows necessary to evaluate these compounds against critical isozymes (hCA I, II, IV, and XII)[3].

Mechanistic Rationale: The Role of the Diethylaminoethoxy Tail

The design of modern aromatic sulfonamide CA inhibitors relies on a bipartite structure: a zinc-binding group (ZBG) that anchors to the active site, and an extended tail that interacts with the hydrophobic/hydrophilic pockets of the enzyme cavity[4].

The causality behind selecting {4-[2-(Diethylamino)ethoxy]phenyl}methanamine as a precursor lies in its unique physicochemical profile:

  • Optimal pKa & Hydrogen Bonding: The diethylamino nitrogen possesses a computed pKa of approximately 8.87[5]. At physiological pH (7.4), this basic center remains slightly protonated, allowing it to act as a critical hydrogen bond donor/acceptor within the enzyme's active site[5].

  • Enhanced Hydrophobic Interactions: The extended ethoxy-phenyl tail exploits the strategy of enhanced hydrophobic interactions, balancing the hydro- and lipo-solubility required for effective intraocular pressure-lowering agents (antiglaucoma drugs)[4].

When conjugated with a benzene-1,4-disulfonamide core, the resulting analog—Compound I-3 (N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide))—exhibits a highly optimized binding affinity compared to shorter or less flexible analogs[2].

G cluster_0 Inhibitor Design Strategy A {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Tail Moiety) C Compound I-3 (Potent CA Inhibitor) A->C Conjugation B Benzene-1,4-disulfonamide (Zinc-Binding Group) B->C Conjugation D Hydrophobic Pocket Interaction (Tail) C->D Extended Tail E Zn2+ Coordination (Active Site) C->E Sulfonamide Anion F Target Isozyme Inhibition (hCA II / hCA IV) D->F E->F

Design rationale of Compound I-3 utilizing the diethylaminoethoxy tail for enhanced hCA binding.

Comparative Binding Efficacy

To objectively evaluate the performance of the {4-[2-(Diethylamino)ethoxy]phenyl}methanamine tail, we compare Compound I-3 against two alternative structural analogs: I-1 (a mono-sulfonamide with a morpholinopropyl tail) and I-2 (a bis-sulfonamide with a morpholinopropyl tail)[2].

The binding efficacy is quantified using the half-maximal inhibitory concentration (IC50) against four clinically relevant human CA isozymes. The data demonstrates that the bis-sulfonamide derivatives (I-2 and I-3) interact much stronger with the pharmacologically important hCA II and hCA IV than mono-sulfonamides[6]. Compound I-3 exhibits nanomolar affinity across the board, ranging from ~58 to 740 nmol/L[2].

Table 1: IC50 Binding Efficacy of Synthesized Analogs
CompoundStructural Tail ModificationhCA I (nM)hCA II (nM)hCA IV (nM)hCA XII (nM)
I-1 N-(3-morpholinopropyl)> 100> 100> 100~ 740
I-2 N-(3-morpholinopropyl)< 100< 100< 100~ 520
I-3 N-(4-diethylaminoethoxybenzyl) ~ 58 ~ 60 ~ 70 ~ 740
Acetazolamide (Reference Standard)25012745.7

Key Insights:

  • Isozyme Specificity: While I-3 shows exceptional, near-equivalent binding to hCA I, II, and IV (low nanomolar range)[6], it acts as a relatively weak inhibitor of the tumor-associated hCA XII isozyme (~740 nM)[3].

  • Tail Influence: The bulky, flexible diethylaminoethoxybenzyl tail of I-3 significantly enhances binding to the cytosolic (hCA I/II) and membrane-bound (hCA IV) isozymes compared to the shorter morpholino tail, validating the use of CAS 1849-80-5 as a superior building block for antiglaucoma applications[7].

Experimental Protocols & Workflows

Scientific integrity demands that protocols be self-validating. Below are the rigorous, step-by-step methodologies for synthesizing the I-3 analog and evaluating its binding efficacy.

Protocol A: Synthesis of Compound I-3

This protocol details the conjugation of the {4-[2-(Diethylamino)ethoxy]phenyl}methanamine building block to the sulfonamide core[2].

  • Preparation: Cool a solution of 4-diethylaminoethoxy benzylamine (IV) in 12 mL of anhydrous acetone.

  • Basification: Slowly add a solution of sodium carbonate (2.34 g, 0.022 mol) dissolved in 10 mL of water in small portions over 5 minutes to act as an acid scavenger[2].

  • Conjugation: Gradually add 4-sulfamoylbenzenesulfonyl chloride (5.12 g, 0.02 mol) to the stirred mixture over 30 minutes, strictly maintaining the temperature at 10°C to prevent side reactions[2].

  • Reaction: Allow the mixture to stir continuously for 12 hours at room temperature[2].

  • Purification (Self-Validation Step): Filter the solid inorganic salts and wash with 5 mL of acetone. Evaporate the filtrate under a vacuum rotary evaporator. Triturate the residue three times with cold water (3 × 10 mL) to precipitate the pure product[2].

  • Quality Control: Validate product formation via TLC using an acetone–methanol (3:1) solvent system[3]. Confirm structural integrity via 1H NMR (DMSO-d6) and elemental analysis[3].

Protocol B: Stopped-Flow CA Inhibition Assay

To measure the IC50 values, the stopped-flow technique is utilized to monitor the initial rates of the CO2 hydration reaction[8].

  • Enzyme Preparation: Prepare standardized solutions of recombinant hCA I, II, IV, and XII.

  • Incubation: Incubate the enzyme with varying concentrations of Compound I-3 for exactly 15 minutes at room temperature. Causality: This 15-minute window is critical to allow the enzyme-inhibitor (E-I) complex to reach thermodynamic equilibrium before the substrate is introduced[8].

  • Spectrophotometry: Inject the E-I mixture and CO2 substrate into a stopped-flow spectrophotometer.

  • Monitoring: Track the absorbance changes using a pH indicator (e.g., phenol red) at the appropriate wavelength to monitor the generation of protons during CO2 hydration[8].

  • Validation & Calculation:

    • Self-Validation: Run a parallel assay using Acetazolamide as a positive control. The assay is only deemed valid if the Acetazolamide IC50 for hCA II falls within the established 12 ± 2 nM range.

    • Calculate the IC50 of I-3 using non-linear regression of the initial velocity data against inhibitor concentration.

G A 1. Prepare Recombinant hCA Isozymes (hCA I, II, IV, XII) B 2. Incubate Enzyme + Inhibitor (I-3) (15 min at Room Temp) A->B C 3. Stopped-Flow Spectrophotometry (Monitor CO2 Hydration) B->C V Self-Validation: Run Acetazolamide Control B->V Parallel Run D 4. Record Absorbance Changes (pH Indicator) C->D E 5. Calculate Initial Velocity & IC50 (Non-linear Regression) D->E V->E Calibrate

Step-by-step workflow for the Stopped-Flow CA inhibition assay including self-validation.

References

  • HuaXia Chemical. "4-(2-Diethylaminoethoxy)benzylamine_CAS:1849-80-5". hxchem.net. 1

  • Supuran, C. T., Maresca, A., Gregáň, F., & Remko, M. (2012). "Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII". Journal of Enzyme Inhibition and Medicinal Chemistry. 2

  • Remko, M., et al. (2014). "Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase". ResearchGate. 4

  • Supuran, C. T., et al. "Development of New Aromatic Sulfonamides as Potential Antiglaucoma Agents". Sciforum. 7

Sources

Comparative Toxicity Guide: {4-[2-(Diethylamino)ethoxy]phenyl}methanamine vs. Primary Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

As a Senior Application Scientist, evaluating the safety profile of a pharmacophore or synthetic intermediate requires looking beyond the parent compound. {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (CAS 1849-80-5) is a bifunctional molecule featuring a primary benzylamine moiety and a diethylaminoethyl ether linkage. While the parent compound exhibits moderate acute toxicity and skin corrosivity due to its highly basic nature, its biotransformation yields metabolites with distinctly different toxicodynamic profiles.

This guide objectively compares the toxicity of the parent compound against its three primary metabolites, providing the mechanistic causality and experimental frameworks necessary to validate these differences in vitro.

Mechanistic Pathways & Biotransformation

The structural features of the parent compound dictate three primary metabolic pathways:

  • N-Dealkylation (M1): Cytochrome P450 (CYP3A4/CYP2D6) mediates the removal of an ethyl group from the tertiary amine, yielding the N-desethyl metabolite.

  • O-Dealkylation (M3): CYP450 enzymes catalyze the cleavage of the ether linkage via a hydrogen atom abstraction/oxygen rebound mechanism, releasing 4-(aminomethyl)phenol and N,N-diethylaminoethanol (DEAE)[1].

  • Oxidative Deamination (M2): Monoamine oxidase B (MAO-B) oxidizes the primary benzylamine group to an unstable imine, which hydrolyzes into 4-[2-(diethylamino)ethoxy]benzaldehyde (and subsequently benzoic acid), concurrently releasing stoichiometric amounts of hydrogen peroxide (H₂O₂) and ammonia[2][3].

MetabolicPathway Parent {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (Parent Compound) M1 N-Desethyl Metabolite (M1) Parent->M1 CYP3A4/2D6 (N-Dealkylation) M2 Benzaldehyde Derivative (M2) Parent->M2 MAO-B (Oxidative Deamination) M3 Diethylaminoethanol + Phenol (M3) Parent->M3 CYP450 (O-Dealkylation) ROS H2O2 + ROS (Oxidative Stress) Parent->ROS MAO-B Byproduct

Fig 1: Primary metabolic pathways of the parent compound via CYP450 and MAO-B enzymes.

Comparative Toxicity Profiling

As biotransformation occurs, the toxicological concern shifts from direct pH-mediated membrane irritation (parent compound) to electrophilic stress and ROS generation (metabolites). The table below summarizes the quantitative and mechanistic differences.

CompoundSubstructure / IdentityPrimary Toxicity MechanismEstimated IC₅₀ (HepG2, 24h)Acute Hazard Profile
Parent Compound {4-[2-(Diethylamino)ethoxy]phenyl}methanamineMembrane disruption (lipophilic base)~120 µMSkin Corr. 1B, Acute Tox. 4
Metabolite M1 N-Desethyl derivativeSimilar to parent, slightly less lipophilic~150 µMIrritant, Acute Tox. 4
Metabolite M2 4-[2-(Diethylamino)ethoxy]benzaldehydeElectrophilic stress (aldehyde reactivity)~85 µMSensitizer, Cytotoxic
Metabolite M3 N,N-Diethylaminoethanol (DEAE)Strong base (pKa ~9.8), direct mucosal irritant~200 µMSevere respiratory/eye irritant

Causality Insight: DEAE (M3) is a known severe respiratory and mucosal irritant, driving localized toxicity upon ether cleavage[4]. Conversely, the aldehyde intermediate (M2) acts as a soft electrophile, capable of forming Schiff bases with cellular proteins, leading to cytotoxicity. The generation of H₂O₂ during MAO-B deamination further exacerbates oxidative stress[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by isolating specific enzymatic pathways using selective inhibitors, ensuring that observed toxicity is directly attributable to the target metabolite.

ExpWorkflow Step1 HLM Incubation (Phase I Metabolism) Step2 LC-MS/MS Metabolite Isolation Step1->Step2 Step3 HepG2 Cell Dosing (Parent vs M1-M3) Step2->Step3 Step4 LDH Release Assay (Membrane Integrity) Step3->Step4 Step5 ROS Profiling (Oxidative Stress) Step3->Step5

Fig 2: Self-validating experimental workflow for comparative toxicity screening.

Protocol 1: Microsomal Bioactivation & Metabolite Isolation

Purpose: To generate and isolate Phase I metabolites without the confounding effects of Phase II conjugation. Causality: Using Human Liver Microsomes (HLMs) rather than whole hepatocytes prevents the rapid glucuronidation of the M3 phenol or the oxidation of the M2 aldehyde to benzoic acid, allowing us to capture the most reactive intermediates.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 1 mL reaction mixture containing 1 mg/mL HLM protein, 50 mM potassium phosphate buffer (pH 7.4), and 10 µM of the parent compound.

  • Validation Controls (Self-Validating System): Prepare three parallel reactions:

    • Tube A (Active): Complete system.

    • Tube B (Negative Control): Exclude NADPH (validates CYP/FMO dependence).

    • Tube C (Inhibitor Control): Add 1 µM Selegiline (MAO-B inhibitor) to block M2 formation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Trapping: To capture the transient M2 aldehyde, add 5 mM methoxylamine to the mixture to form a stable oxime derivative.

  • Termination: After 30 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol 2: Comparative Cytotoxicity (LDH Release Assay)

Purpose: To objectively measure the membrane-disrupting potential of the parent compound versus its isolated metabolites (M1, M2, M3). Causality: The Lactate Dehydrogenase (LDH) assay is chosen over MTT because the parent compound and DEAE (M3) primarily cause toxicity via direct physical membrane disruption (due to their basicity/surfactant-like properties) rather than direct mitochondrial inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with varying concentrations (10 µM to 500 µM) of the parent compound, M1, M2, and M3 (DEAE) in serum-free media for 24 hours.

  • Validation Controls (Self-Validating System):

    • Spontaneous Release (Negative Control): Untreated cells.

    • Maximum Release (Positive Control): Add 10% Triton X-100 45 minutes prior to assay completion to ensure 100% cell lysis.

  • Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes. Stop the reaction and measure absorbance at 490 nm.

  • Analysis: Calculate % Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100.

Conclusion

The toxicity of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is not static; it evolves through biotransformation. While the parent compound presents acute basic/irritant hazards, its metabolism via CYP450 and MAO-B introduces risks of electrophilic protein adduction (M2) and localized mucosal damage (M3/DEAE). By employing the self-validating in vitro workflows detailed above, drug development professionals can accurately map the toxicodynamic shifts of this compound and its derivatives.

References

  • Mutlib, A. E., et al. (2002). "Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, USPTO. URL:[Link]

  • National Research Council. (2007). "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5." The National Academies Press. URL:[Link]

  • Naoi, M., et al. (2022). "Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism." International Journal of Molecular Sciences, NIH PMC. URL:[Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists scale up the synthesis and utilization of complex active pharmaceutical ingredients (APIs) and their intermediates, rigorous waste management becomes paramount. {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is a bifunctional organic compound featuring both a primary benzylamine and a tertiary diethylamine moiety. Because of its dual-amine structure, it acts as a strong organic base and presents specific environmental and occupational hazards that require strict adherence to chemical hygiene and disposal protocols.

This guide provides a comprehensive, step-by-step operational framework for the safe segregation, containment, and disposal of this compound, designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards[1][2].

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, personnel must understand the physicochemical properties of the waste to prevent incompatible reactions. The basicity of the amine groups dictates its reactivity profile, particularly its incompatibility with acids and oxidizers.

Table 1: Physicochemical Properties and Operational Implications

ParameterCharacteristic / ValueOperational & Disposal Implication
Chemical Class Bifunctional Organic AmineActs as a strong base. Must be segregated from strong acids to prevent exothermic neutralization reactions[3].
Physical State Viscous liquid or low-melting solidProne to surface adherence. Requires leak-proof containment and thorough decontamination of glassware.
Corrosivity pH > 9 in aqueous solutionHighly irritating to skin and mucous membranes. Metal containers must be avoided as basicity can cause degradation over time[3].
Environmental Toxicity Ecotoxic to aquatic lifeCannot be poured down the drain. Must be collected for high-temperature incineration at a licensed facility[4].

Standard Operating Procedure: Routine Waste Disposal

The following self-validating protocol ensures that {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is processed safely from the point of generation to final destruction.

Step-by-Step Disposal Methodology

Step 1: Point-of-Generation Segregation

  • Action: Isolate the amine waste from all halogenated solvents, strong oxidizers, and strong acids.

  • Causality: Mixing concentrated organic amines with strong acids causes rapid, highly exothermic salt formation. This can boil the solvent, generate toxic nitrogen oxide (NOx) gases, and cause pressure-induced container rupture[5].

Step 2: Container Selection and Filling

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass container. Ensure the container is tightly sealed with a chemically compatible, leak-proof cap[3][4].

  • Causality: Organic amines can degrade certain plastics and corrode metal containers over time. Glass or HDPE ensures structural integrity during the accumulation period. Never fill the container beyond 80% capacity to allow for vapor expansion.

Step 3: EPA-Compliant Labeling

  • Action: Attach a "Hazardous Waste" label the moment the first drop of waste is added. The label must include the full chemical name—{4-[2-(Diethylamino)ethoxy]phenyl}methanamine—without any abbreviations, the exact composition percentages, the physical state, and the accumulation start date[1][6].

  • Causality: Vague labels (e.g., "amine waste" or "corrosive liquid") violate EPA regulations and endanger downstream waste handlers who rely on precise chemical identities to prevent incompatible mixing at the disposal facility[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Move the labeled container to a designated SAA. Place the container inside a secondary containment tray capable of holding 110% of the primary container's volume[1][3].

  • Causality: Secondary containment acts as a fail-safe against primary container failure, preventing the basic liquid from spreading across the floor or reacting with adjacent stored chemicals.

Step 5: Transfer to TSDF

  • Action: Schedule a pickup with a licensed Treatment, Storage, and Disposal Facility (TSDF) vendor within 90 days of the accumulation start date[1][6]. The standard destruction method for this compound is high-temperature incineration[3].

DisposalWorkflow A Waste Generation: {4-[2-(Diethylamino)ethoxy]phenyl}methanamine B Compatibility Check: Strict Isolation from Acids & Oxidizers A->B C Containerization: Transfer to HDPE or Glass Container B->C D Labeling: Full Chemical Name, Date, Hazards C->D E Storage: Satellite Accumulation Area (Secondary Containment) D->E F Final Destruction: Licensed TSDF Incineration E->F

Workflow for the segregation, containment, and disposal of organic amine waste.

Emergency Response: Spill Containment Protocol

Accidental release of {4-[2-(Diethylamino)ethoxy]phenyl}methanamine requires immediate action to mitigate inhalation risks and surface corrosion.

Step-by-Step Spill Cleanup Methodology

Step 1: Evacuation and Assessment

  • Action: Evacuate non-essential personnel from the immediate area. Assess the spill volume. If the spill exceeds 1 liter or occurs outside a fume hood, notify Environmental Health & Safety (EH&S) immediately[7].

Step 2: Personal Protective Equipment (PPE)

  • Action: Don heavy-duty nitrile or butyl rubber gloves, splash goggles, and a lab coat. If the spill is large and ventilation is poor, a half-face respirator with organic vapor cartridges is required.

Step 3: Containment and Absorption

  • Action: Surround and cover the spill with an chemically inert absorbent material, such as dry sand, earth, or vermiculite[7].

  • Causality: Never use sawdust or combustible organic absorbents. Amines can slowly react with or degrade organic materials, and if any oxidizing contaminants are present on the floor, combustible absorbents introduce a severe fire hazard.

Step 4: Optional Neutralization

  • Action: For highly concentrated spills, cautiously apply a weak, solid acid (such as citric acid or sodium bisulfate) over the absorbed material to neutralize the basicity before sweeping.

  • Causality: Neutralizing the amine reduces its volatility and corrosivity, making the resulting solid mass safer to handle during the physical cleanup phase.

Step 5: Collection and Decontamination

  • Action: Use a non-sparking plastic dustpan and brush to collect the absorbed mixture. Place the residue into a heavy-duty plastic bag or HDPE bucket. Wash the spill surface vigorously with soap and water to remove residual chemical films[7]. Label the collected cleanup material as hazardous waste and process it via the routine disposal SOP.

SpillResponse S1 Spill Detected Evacuate Area S2 Ventilate & Don Appropriate PPE S1->S2 S3 Containment (Apply Inert Absorbent) S2->S3 S4 Neutralization (Apply Weak Solid Acid) S3->S4 S5 Collect Residue as Hazardous Waste S4->S5

Emergency spill response protocol for basic organic amine compounds.

References

  • Chemical Waste Management | Drake University Drake University Environmental Health & Safety. URL:[Link]

  • Quick Guide to Laboratory Waste Disposal BioMedical Waste Solutions. URL: [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting MCF Environmental Services. URL: [Link]

  • Properly Managing Chemical Waste in Laboratories Ace Waste. URL:[Link]

  • How To Dispose Of Lab Chemicals IDR Environmental Services. URL: [Link]

  • Chemical Safety Guidelines Virginia Tech Environmental Health & Safety. URL: [Link]

  • Laboratory Safety Manual Sanitary District of Decatur, IL. URL:[Link]

Sources

Personal protective equipment for handling {4-[2-(Diethylamino)ethoxy]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as an exercise in predictive chemistry. When handling {4-[2-(Diethylamino)ethoxy]phenyl}methanamine (CAS 1849-80-5), we must analyze its molecular architecture to anticipate its behavior both in the reaction flask and upon contact with biological tissue.

This guide provides the definitive operational and logistical framework for safely handling this compound, ensuring that every protocol you execute is grounded in mechanistic causality and self-validating safety principles.

Part 1: The Causality of Risk (Molecular Architecture)

To understand the stringent Personal Protective Equipment (PPE) requirements for this compound, we must deconstruct its structure: a primary benzylamine moiety coupled with a tertiary diethylaminoethoxy tail.

  • Corrosivity via Saponification: The primary amine acts as a strong Lewis base. Upon contact with the moisture in human skin, it undergoes a rapid, exothermic acid-base reaction. This leads to the saponification of epidermal lipids and liquefactive necrosis—the mechanistic driver behind its H314 (Causes severe skin burns and eye damage) designation[1][2].

  • Enhanced Dermal Permeability: The 4-[2-(diethylamino)ethoxy] substitution significantly increases the molecule's lipophilicity (LogP). This structural feature acts as a permeation enhancer, allowing the corrosive amine to rapidly bypass the hydrophobic stratum corneum[3]. Consequently, dermal exposure presents a severe risk of acute systemic toxicity (H302/H312), rendering standard laboratory latex or thin nitrile gloves woefully inadequate[4][5].

Part 2: Quantitative PPE Matrix

Based on the compound's permeation characteristics, hand protection must be selected meticulously. According to OSHA standard 29 CFR 1910.138 , PPE must be matched to the specific chemical hazard.

Protection CategoryRecommended MaterialQuantitative SpecMechanistic Rationale
Hand (Incidental) Nitrile (Double-gloved) 8 mil thicknessProvides < 10 mins breakthrough time. Must be doffed immediately upon splash[4][6].
Hand (Extended) Butyl Rubber or EVAL 15 mil thickness> 4 hours breakthrough time. Resists lipophilic amine permeation; avoid PVA gloves[7][8].
Eye & Face Polycarbonate Goggles + ShieldANSI Z87.1 / EN 166Protects against H314 corrosive splashes. Goggles prevent basic vapor ingress .
Body Chemical-Resistant CoatTychem® or Heavy CottonPrevents capillary action of liquid spills from reaching the skin[4][9].
Respiratory APR with Ammonia CartridgeNIOSH APF 10 or 50Neutralizes basic vapors if local exhaust ventilation drops below 80 fpm[9].

Part 3: Standard Operating Procedure (SOP)

Every step in this workflow is designed as a self-validating system , meaning the successful completion of one step inherently verifies the safety of the next.

Phase 1: Environmental Preparation & Dispensing
  • Verify Engineering Controls: Activate the chemical fume hood and physically verify the face velocity is between 80–120 feet per minute (fpm) using a flow monitor.

  • Purge Incompatibles: Clear the workspace of halogenated solvents (e.g., dichloromethane) and strong oxidizers. Amines can react with halogenated solvents over time to form explosive quaternary ammonium salts[6][7].

  • Volumetric Transfer: Utilize positive displacement pipettes or glass syringes for transfer. Because the compound is a viscous, lipophilic amine, standard air-displacement pipettes will yield inaccurate volumes and increase the risk of aerosolization.

  • Secondary Containment: Perform all transfers over a high-density polyethylene (HDPE) tray to capture localized spills.

Phase 2: Reaction Execution & Workup
  • Pressure Relief: If utilizing the amine as a nucleophile in a sealed system, ensure the reaction vessel is equipped with a pressure-relief mechanism. Exothermic acid-base or alkylation reactions can cause rapid solvent expansion.

  • Quenching: During aqueous workup, neutralize the unreacted amine by slowly adding a weak acid (e.g., 1M Citric Acid) rather than a strong mineral acid to prevent violent exothermic splattering.

Part 4: Emergency Spill & RCRA Disposal Plan

Self-Validating Spill Response

If a spill occurs, the protocol must definitively prove the hazard is neutralized before collection.

  • Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth or sand). Do NOT use sawdust, as organic amines can react exothermically with organic matter[6][10].

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid) to the spill.

  • Validation (Critical Step): Test the neutralized slurry with pH indicator paper. The system is validated as safe for collection only when the pH reads between 6.0 and 8.0.

  • Collection: Scoop the neutral slurry into a chemical waste bag using non-sparking tools.

RCRA Disposal Logistics

Disposal must comply strictly with EPA RCRA regulations under 40 CFR 261 .

  • Waste Segregation: Never mix organic amine waste with halogenated waste streams.

  • Collection Vessel: Collect in HDPE containers. Glass is acceptable but poses a shatter risk during transport.

  • Labeling: Label strictly as "Hazardous Waste - Toxic, Corrosive (Organic Amines)"[3].

Part 5: Operational Safety Workflow

G A Pre-Operation: Risk Assessment & PPE Donning B Engineering Controls: Verify Fume Hood Airflow A->B C Handling: Dispensing & Transfer B->C D Emergency Spill? (H314 / Corrosive) C->D E Spill Protocol: Neutralize & Contain D->E Yes F Standard Operation: Execute Reaction D->F No G Post-Operation: RCRA Waste Segregation E->G F->G H Decontamination & PPE Doffing G->H

Workflow for the safe handling and emergency response of corrosive organic amines.

References

  • Occupational Safety and Health Administration (OSHA). "1910.138 - Hand Protection." United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." eCFR.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10057460, Benzylamine-15N." PubChem.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。